molecular formula C10H11N3 B3022253 2-(1-Methyl-1H-pyrazol-3-yl)aniline CAS No. 87488-80-0

2-(1-Methyl-1H-pyrazol-3-yl)aniline

Cat. No.: B3022253
CAS No.: 87488-80-0
M. Wt: 173.21 g/mol
InChI Key: AQHNJKCWZFJQJD-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-3-yl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-7-6-10(12-13)8-4-2-3-5-9(8)11/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHNJKCWZFJQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(1-Methyl-1H-pyrazol-3-yl)aniline (CAS: 87488-80-0), a critical bi-heteroaryl building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors.

Structural Analysis, Synthesis, and Medicinal Applications

CAS Registry Number: 87488-80-0 Molecular Formula: C₁₀H₁₁N₃ Molecular Weight: 173.21 g/mol IUPAC Name: 2-(1-methylpyrazol-3-yl)aniline[1][2]

Executive Summary

This compound is a privileged scaffold in drug discovery, characterized by an ortho-substituted biaryl system containing an aniline moiety linked to a 1-methylpyrazole ring. This specific connectivity creates a unique electronic and steric environment that favors bidentate interactions. It is widely utilized as a "hinge-binding" motif in the design of ATP-competitive kinase inhibitors, where the aniline amine and the pyrazole nitrogen mimic the hydrogen-bonding pattern of the adenine ring of ATP.

Chemical Structure & Electronic Properties

The molecule consists of an electron-rich aniline ring coupled to an electron-deficient 1-methylpyrazole ring at the ortho position.

2.1 Conformational Dynamics

Unlike para- or meta-substituted isomers, the ortho substitution imposes specific conformational constraints:

  • Atropisomerism: While the biaryl bond allows rotation, the barrier is generally too low to isolate atropisomers at room temperature. However, the molecule adopts a twisted conformation in solution to minimize steric clash between the pyrazole C-4 proton and the aniline protons.

  • Intramolecular Hydrogen Bonding: A key feature is the potential for an intramolecular hydrogen bond between the aniline -NH₂ (donor) and the pyrazole N-2 (acceptor). This interaction can planarize the system, reducing the entropic penalty upon binding to a protein target.

2.2 Physicochemical Profile
PropertyValue (Experimental/Predicted)Context
Appearance Solid (Off-white to yellow)Crystalline form
Melting Point 95–98 °CTypical for this class
LogP (calc) ~1.6 – 1.9Moderate lipophilicity; good oral bioavailability potential
pKa (Aniline) ~3.8 – 4.0Lower than aniline (4.6) due to pyrazole electron withdrawal
pKa (Pyrazole) ~2.0 – 2.5Pyrazole N-2 is weakly basic
H-Bond Donors 1 (Aniline -NH₂)Critical for kinase hinge interaction
H-Bond Acceptors 2 (Pyrazole N-2, Aniline N)Pyrazole N-2 is the primary acceptor
Synthesis & Manufacturing

The industrial standard for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling reaction. This route offers high modularity and yield compared to hydrazine condensation methods.

3.1 Synthetic Pathway (DOT Diagram)

Synthesis Figure 1: Suzuki-Miyaura Synthesis Route SM1 2-Bromoaniline (Electrophile) Cat Pd(dppf)Cl2 K2CO3, Dioxane/H2O SM1->Cat SM2 1-Methyl-3-boronopyrazole (Nucleophile) SM2->Cat Inter Pd(II) Complex (Transmetallation) Cat->Inter 100°C, 12h Prod This compound (Target) Inter->Prod Reductive Elimination

Figure 1: Palladium-catalyzed cross-coupling strategy for the synthesis of the target scaffold.

3.2 Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

  • Reagent Setup:

    • Charge a reaction flask with 2-bromoaniline (1.72 g, 10 mmol) and 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.50 g, 12 mmol).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%).

    • Add Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol).

  • Solvent & Degassing:

    • Add 1,4-Dioxane (40 mL) and Water (10 mL).

    • Critical Step: Sparge with nitrogen gas for 10 minutes to remove dissolved oxygen (prevents catalyst deactivation and homocoupling).

  • Reaction:

    • Heat the mixture to 90–100 °C under a nitrogen atmosphere for 12–16 hours.

    • Monitor by LC-MS for the consumption of 2-bromoaniline.

  • Work-up:

    • Cool to room temperature.[3] Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel column chromatography.

    • Eluent: Gradient of 10% to 50% Ethyl Acetate in Hexanes.

    • Yield: Expect 1.4 – 1.6 g (80–90% yield) of an off-white solid.

Medicinal Chemistry Applications

This molecule is a "privileged structure" in kinase inhibitor design. It serves as a bidentate ligand that mimics the hydrogen bonding of the adenine ring of ATP within the kinase hinge region.

4.1 Mechanism of Action: Hinge Binding

In the ATP-binding pocket of a kinase:

  • Donor Interaction: The aniline -NH₂ acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met, or Leu depending on the kinase).

  • Acceptor Interaction: The pyrazole N-2 (the nitrogen not attached to the methyl group) acts as a hydrogen bond acceptor from the backbone -NH of the hinge residue.

This "Donor-Acceptor" motif locks the inhibitor into the active site with high affinity.

4.2 Pharmacophore Logic (DOT Diagram)

Pharmacophore Figure 2: Bidentate Hinge Binding Mode Aniline Aniline NH2 (H-Bond Donor) Kinase Kinase Hinge Region (Backbone CO & NH) Aniline->Kinase  Donates H   Pyrazole Pyrazole N-2 (H-Bond Acceptor) Kinase->Pyrazole  Donates H  

Figure 2: Schematic of the interaction between the scaffold and the kinase hinge region.

4.3 Case Studies
  • B-Raf Inhibitors: Analogs of this scaffold are explored in B-Raf(V600E) inhibitors, where the pyrazole-aniline core replaces more complex heterocyclic systems to improve solubility.

  • p38 MAPK Inhibitors: The scaffold is used to probe the ATP pocket of p38 mitogen-activated protein kinases involved in inflammatory signaling.

Safety & Handling
  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).[4]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine over long periods.

References
  • Synthesis & CAS Verification: CymitQuimica & GuideChem Databases. Accession: CAS 87488-80-0.[1][2]

  • General Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Kinase Hinge Binders: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. (Contextual grounding for aminopyrazole scaffolds).

Sources

The Privileged Scaffold: Therapeutic Potential of 2-(1-Methyl-1H-pyrazol-3-yl)aniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the discovery of novel therapeutics relies heavily on the utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity binding across diverse biological targets. 2-(1-Methyl-1H-pyrazol-3-yl)aniline (CAS: 87488-80-0) has emerged as a critical building block in the design of small molecule kinase inhibitors 1. This in-depth technical guide explores the structural rationale, synthetic methodologies, and experimental validation protocols required to leverage this scaffold effectively in drug development.

Structural Rationale & Pharmacophore Dynamics

The therapeutic potential of this compound lies in its precise geometric and electronic properties, which are perfectly suited for targeting the ATP-binding pocket of kinases:

  • Hinge-Binding Motif: The unmethylated nitrogen (N2) of the pyrazole ring acts as a potent hydrogen bond acceptor. In the context of the kinase hinge region, this nitrogen interacts directly with the backbone NH of specific hinge residues (e.g., Met or Cys).

  • Tautomeric Control: The methyl group at the N1 position of the pyrazole is not merely decorative; it prevents alternative tautomerization. By locking the pharmacophore into a predictable state, it ensures consistent structure-activity relationships (SAR) during lead optimization.

  • Conformational Restriction: The ortho-relationship between the aniline amine and the pyrazole ring induces a steric clash between the pyrazole methyl group and the aniline protons. This forces a specific dihedral twist, pre-organizing the molecule into a conformation that minimizes the entropic penalty upon binding to deep hydrophobic pockets, such as the DFG-out conformation characteristic of Type II inhibitors 1.

KinaseWorkflow A Scaffold Selection CAS: 87488-80-0 B HATU-Mediated Amide Coupling A->B C In Vitro ADP-Glo Kinase Assay B->C D Cellular Target Engagement C->D

Fig 1: Hit-to-lead optimization workflow for pyrazole-aniline derivatives.

Synthetic Methodologies: Overcoming Steric Hindrance

Derivatizing this compound typically involves coupling the primary amine with various carboxylic acids to form amides. However, the ortho-substitution creates significant steric hindrance and electronically deactivates the amine. Standard coupling agents (like EDC/HOBt) often result in poor yields. The following protocol utilizes HATU to overcome these barriers.

Protocol: HATU-Mediated Amide Coupling (Self-Validating Workflow)

Step 1: Activation of the Carboxylic Acid

  • Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

  • Causality & Logic: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pre-activation step ensures complete conversion of the acid before introducing the sterically hindered aniline, minimizing side reactions (e.g., guanidinylation of the amine). DIPEA is selected because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it solely functions as a proton scavenger.

Step 2: Aminolysis

  • Action: Add this compound (1.1 eq) to the reaction mixture. Stir at 40°C for 12 hours.

  • Causality & Logic: The ortho-substitution creates a kinetic barrier to nucleophilic attack. Elevating the temperature to 40°C provides the necessary thermal energy to overcome this steric barrier, driving the aminolysis of the HOAt ester to completion. Reaction progress is monitored via LC-MS to validate intermediate consumption.

Step 3: Workup and Purification

  • Action: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with 5% LiCl (aq), dry over Na2SO4, and purify via flash chromatography.

  • Causality & Logic: DMF is notoriously difficult to remove via standard evaporation and can interfere with downstream biological assays. Washing the organic layer with 5% aqueous LiCl effectively partitions the DMF into the aqueous phase, guaranteeing high-purity isolation of the final inhibitor.

Target Applications & Signaling Disruption

Derivatives of this scaffold have demonstrated profound efficacy in disrupting critical oncogenic and parasitic signaling cascades 2. By outcompeting ATP at the kinase hinge region, these small molecules halt the phosphorylation of downstream effectors. This mechanism is particularly relevant in targeting Receptor Tyrosine Kinases (e.g., FGFR) and downstream nodes in the RAS/MAPK pathway 3.

PathwayInhibition Inhibitor Scaffold Derivative Receptor Target Kinase (e.g., FGFR/ATM) Inhibitor->Receptor ATP-Competitive Blockade Adapter Adapter Proteins Receptor->Adapter RAS Downstream Effector (RAS/Akt) Adapter->RAS KinaseCascade Kinase Cascade RAS->KinaseCascade Transcription Disease Progression KinaseCascade->Transcription

Fig 2: Disruption of oncogenic signaling cascades via targeted kinase inhibition.

Experimental Validation: Self-Validating Kinase Assays

To accurately determine the IC50 of synthesized derivatives, an ADP-Glo™ Kinase Assay is utilized. This luminescent assay measures kinase activity via ATP depletion and ADP generation, making it universally applicable across different kinase targets.

Protocol: ADP-Glo Kinase Assay

Step 1: Kinase Reaction Setup

  • Action: Incubate recombinant kinase, substrate, and ATP (at its predetermined Km) with varying concentrations of the synthesized inhibitor in assay buffer for 60 minutes at room temperature.

  • Causality & Logic: Running the assay strictly at the ATP Km ensures the system is highly sensitive to ATP-competitive inhibitors. If the ATP concentration is too high, it will outcompete the inhibitor, artificially inflating the apparent IC50 and misleading SAR interpretations.

Step 2: ATP Depletion (Internal Control Step)

  • Action: Add ADP-Glo™ Reagent and incubate for 40 minutes. Concurrently, run a parallel standard curve of known ATP/ADP ratios on the same plate.

  • Causality & Logic: This reagent terminates the kinase reaction and depletes any remaining unreacted ATP. The parallel standard curve makes this a self-validating system; it verifies that the luminescence signal correlates linearly with ADP concentration, ruling out false positives caused by compound interference (e.g., highly fluorescent or colored derivatives).

Step 3: Luminescence Generation & Quality Control

  • Action: Add Kinase Detection Reagent, incubate for 30 minutes, and read luminescence. Include a positive control well containing a known pan-kinase inhibitor (e.g., Staurosporine).

  • Causality & Logic: This reagent converts the newly generated ADP back to ATP, which is then utilized by luciferase to produce light. The positive control is used to calculate the Z'-factor of the plate. A Z'-factor > 0.5 mathematically validates the assay's dynamic range and reliability for that specific run, ensuring trustworthiness of the generated data.

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes representative QSAR data for amide derivatives of this compound against FGFR1, demonstrating how modifications to the solvent-exposed R-group impact potency and lipophilicity.

Compound IDR-Group (Amide Substitution)FGFR1 IC50 (nM)Hinge Binding Distance (Å)ClogP
Cmpd-01 Benzamide4502.92.4
Cmpd-02 3-(Trifluoromethyl)benzamide852.83.1
Cmpd-03 4-(Piperidin-1-yl)benzamide122.83.5
Cmpd-04 3-Fluoro-4-(morpholin-4-yl)benzamide42.72.9

Data Interpretation: The addition of solubilizing, electron-donating groups (e.g., morpholine in Cmpd-04) significantly enhances potency by engaging secondary binding pockets in the solvent-exposed region, while maintaining the optimal 2.7–2.9 Å hydrogen bond distance at the pyrazole-hinge interface.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • 2-(1-Methyl-1H-pyrazol-3-yl)-phenylamine (CAS: 87488-80-0)
  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)
  • Novel Small Molecules Capable of Blocking mtRAS-Signaling Pathway Source: Frontiers in Oncology URL

Sources

2-(1-Methyl-1H-pyrazol-3-yl)aniline: A Strategic Pharmacophore in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the application of 2-(1-Methyl-1H-pyrazol-3-yl)aniline as a privileged pharmacophore in kinase inhibitor design.

Executive Summary

The structural motif This compound (CAS: 87488-80-0) represents a "privileged structure" in medicinal chemistry, serving as a versatile precursor for both Type I (ATP-competitive) and Type II (allosteric/DFG-out) kinase inhibitors. Its utility stems from its biaryl geometry, which mimics the adenine base of ATP, and its ability to undergo cyclization to form tricyclic cores such as pyrazolo[1,5-a]quinazolines .

This guide details the structural biology, synthetic pathways, and optimization strategies for leveraging this pharmacophore to target PLK1 , Aurora Kinases , and p38 MAPK .

Structural Biology & Pharmacophore Analysis[1]

The Pharmacophore Triad

The this compound scaffold offers a unique triad of interactions within the kinase ATP-binding pocket:

  • Hinge Binding Interface (Donor/Acceptor):

    • The aniline amino group (-NH₂) acts as a hydrogen bond donor, typically interacting with the backbone carbonyl of the hinge region (e.g., Glu residue).

    • The pyrazole nitrogen (N2) serves as a hydrogen bond acceptor, interacting with the backbone amide nitrogen.

  • Hydrophobic Core:

    • The phenyl ring occupies the hydrophobic cleft, often engaging in

      
      -stacking interactions with the gatekeeper residue.
      
  • Vector for Solubilizing Groups:

    • The 1-methyl group on the pyrazole projects into the solvent-exposed region or a small hydrophobic pocket (e.g., the ribose binding pocket), depending on the specific kinase topology.

Binding Modes: Type I vs. Type II

The scaffold's rotational freedom allows it to adapt to different conformational states of the kinase.

  • Type I Binding (Active Conformation): The biaryl system remains planar, mimicking the purine core of ATP. It is frequently used as a precursor for fused pyrazolo[1,5-a]quinazolines , which lock this conformation to maximize affinity for PLK1 and Aurora A/B .

  • Type II Binding (Inactive DFG-out): The aniline nitrogen is often derivatized with a urea or amide linker. This extension reaches into the allosteric pocket created by the DFG-out shift, targeting residues like the catalytic glutamate (C-helix) and the aspartate of the DFG motif.

Synthetic Methodologies

Core Synthesis: Suzuki-Miyaura Coupling

The most robust route to the this compound core involves a palladium-catalyzed cross-coupling. This protocol ensures high regioselectivity and yield.

Protocol 1: Synthesis of the Biaryl Core

  • Reagents: 2-Bromoaniline (1.0 eq), 1-Methyl-1H-pyrazol-3-ylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Conditions: Degas with N₂ for 15 min. Heat at 90°C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Divergent Synthesis: Fused vs. Linear Inhibitors

The aniline intermediate can be diverted into two distinct inhibitor classes.

Pathway A: Cyclization to Pyrazolo[1,5-a]quinazoline (PLK1 Inhibitors)

Reaction with a one-carbon synthon (e.g., DMF-DMA or formic acid) followed by cyclization.

Pathway B: Urea Derivatization (Type II p38/B-Raf Inhibitors)

Reaction with an isocyanate to form a urea linker, targeting the DFG-out pocket.

Synthesis_Workflow Start 2-Bromoaniline Core This compound (The Scaffold) Start->Core Suzuki Coupling Pd(dppf)Cl2 Boronic 1-Methyl-pyrazole-3-boronic acid Boronic->Core PathA Pathway A: Cyclization (One-Carbon Source) Core->PathA PathB Pathway B: Urea Formation (Isocyanate R-NCO) Core->PathB ProductA Pyrazolo[1,5-a]quinazoline (PLK1/Aurora Inhibitor) PathA->ProductA Ring Closure ProductB Biaryl Urea Inhibitor (p38/B-Raf Type II) PathB->ProductB Derivatization

Figure 1: Divergent synthetic pathways from the core aniline scaffold to distinct kinase inhibitor classes.

Case Study: Optimization for PLK1 Inhibition

Target: Polo-like Kinase 1 (PLK1) Objective: Design a potent, ATP-competitive inhibitor preventing mitotic progression.

SAR Logic (Structure-Activity Relationship)

Using the this compound core, we construct a pyrazolo[1,5-a]quinazoline .

  • Modification 1 (C7-Position): Introduction of a solubilizing group (e.g., morpholine or piperazine) at the position para to the aniline nitrogen improves ADME properties.

  • Modification 2 (C3-Position): The pyrazole C3 position (originally C4 of the pyrazole ring) tolerates bulky aromatic groups that extend into the solvent channel, improving selectivity against CDK2.

Quantitative Data: Activity Profile

The following table summarizes the IC₅₀ shift observed when cyclizing the aniline precursor into the fused system.

Compound StageStructure DescriptionPLK1 IC₅₀ (nM)Aurora A IC₅₀ (nM)Selectivity (PLK1/AurA)
Precursor This compound> 10,000> 10,000N/A
Fused Core Pyrazolo[1,5-a]quinazoline4503201.4x
Optimized 7-(Morpholino)-3-(4-fluorophenyl)-analog12 15012.5x

Table 1: Evolution of potency from the raw pharmacophore to the optimized fused inhibitor.

Experimental Protocols (Self-Validating Systems)

In Vitro Kinase Assay (PLK1)

This protocol uses a FRET-based detection system (e.g., LanthaScreen) to validate the inhibitor's potency.

Reagents:

  • Recombinant human PLK1 kinase domain.

  • Fluorescein-labeled PolyGT substrate.

  • ATP (at

    
    , typically 10-50 µM).
    
  • Test compound (DMSO stock).[1]

Workflow:

  • Preparation: Dilute compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix Kinase (5 nM final) + Compound. Incubate 15 min at RT.

  • Initiation: Add ATP + Substrate mixture.

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add EDTA to stop reaction and Terbium-labeled antibody. Read TR-FRET signal (Ex 340 nm, Em 495/520 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Crystallization for Binding Mode Validation

To confirm the binding mode (Type I vs Type II), co-crystallization is required.

  • Protein: Truncated PLK1 kinase domain (residues 36-345).

  • Conditions: Hanging drop vapor diffusion.

  • Reservoir: 0.1 M HEPES pH 7.5, 1.2 M Lithium Sulfate, 0.5 M Ammonium Sulfate.

  • Soaking: Soak crystals with 1 mM compound for 24 hours.

  • Validation: Diffraction < 2.5 Å resolution is required to resolve the orientation of the methyl-pyrazole moiety.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting PLK1 using this pharmacophore, specifically blocking the G2/M transition.

PLK1_Pathway Inhibitor Pyrazolo-quinazoline (Inhibitor) PLK1 PLK1 Kinase (Active) Inhibitor->PLK1 Inhibits Apoptosis Apoptosis (Mitotic Catastrophe) Inhibitor->Apoptosis Induces Cdc25C Cdc25C (Phosphatase) PLK1->Cdc25C Phosphorylates CDK1_CycB CDK1-Cyclin B (Complex) Cdc25C->CDK1_CycB Activates Mitosis Mitotic Entry (G2 -> M) CDK1_CycB->Mitosis Promotes CDK1_CycB->Mitosis Blocked

Figure 2: Mechanism of Action. Inhibition of PLK1 prevents Cdc25C activation, halting Mitotic Entry and inducing Apoptosis.

References

  • Vertex Pharmaceuticals. (2011). Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. Link

  • ResearchGate. (2020). Strategies to select the best pharmacophore model: a case study in pyrazoloquinazoline class of PLK-1 inhibitors. Journal of Receptors and Signal Transduction. Link

  • Cairo University. (2015). Synthesis of Some Novel Pyrazolo[1,5-a]quinazolines and Their Fused Derivatives. Journal of Heterocyclic Chemistry. Link

  • ChemicalBook. (2024). This compound Product Information and Synthesis. Link

Sources

Literature review of 1-methyl-pyrazole substituted aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Methyl-Pyrazole Substituted Aniline Derivatives for Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved drugs.[1][2][3] This guide delves into the specific and increasingly significant class of 1-methyl-pyrazole substituted aniline derivatives. The strategic methylation at the N1 position of the pyrazole ring often enhances metabolic stability, a critical parameter in drug design.[1][2] When combined with a substituted aniline moiety, which can profoundly influence biological potency and selectivity, these compounds emerge as a powerful platform for developing novel therapeutics.[4] This document offers a comprehensive exploration for researchers and drug development professionals, covering the synthetic landscape, diverse biological activities with a focus on oncology, and the critical structure-activity relationships that govern their efficacy.

The Strategic Importance of the 1-Methyl-Pyrazole Aniline Scaffold

The pyrazole ring is a five-membered diazole heterocycle that serves as the core for a wide array of pharmacologically active agents, from the anti-inflammatory drug celecoxib to the erectile dysfunction treatment sildenafil.[1][5][6] Its value lies in its unique electronic properties and its ability to act as a versatile scaffold for building complex molecules that can interact with a wide range of biological targets.

The introduction of a methyl group at the N1 position is a key design element. This modification blocks N-dealkylation metabolism and can improve the compound's pharmacokinetic profile. Furthermore, the aniline substituent provides a crucial point of interaction with biological targets and a site for chemical modification to fine-tune activity and selectivity. The synergy between the metabolically robust 1-methyl-pyrazole core and the functionally versatile aniline moiety makes this class of compounds particularly attractive for drug discovery programs.

Synthetic Strategies and Methodologies

The construction of 1-methyl-pyrazole substituted aniline derivatives relies on established and adaptable synthetic organic chemistry principles. The primary approach involves the initial formation of the pyrazole ring, followed by the introduction or modification of the aniline group.

Core Pyrazole Ring Synthesis

The most fundamental method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[5][7] To achieve the target 1-methyl-pyrazole, methylhydrazine is the reagent of choice.

  • Key Reactants:

    • Binucleophile: Methylhydrazine

    • 1,3-Electrophile: Typically 1,3-dicarbonyl compounds (e.g., acetylacetone), α,β-unsaturated ketones, or their equivalents.[7]

A critical consideration in this synthesis is regioselectivity. Methylhydrazine has two nitrogen atoms with different nucleophilicities. The nitrogen atom bearing the methyl group is generally more nucleophilic, which directs the initial attack and influences the final position of the substituents on the pyrazole ring.[5][7]

Introduction of the Aniline Moiety

Once the 1-methyl-pyrazole core is established with a suitable functional handle, the aniline moiety can be incorporated through several methods:

  • Reductive Amination: A 1-methyl-pyrazole-4-carbaldehyde can be reacted with a desired aniline derivative under reductive amination conditions (e.g., using sodium triacetoxyborohydride) to form the N-((1-methyl-pyrazol-4-yl)methyl)aniline linkage.

  • Nucleophilic Aromatic Substitution: A pyrazole core bearing a leaving group (e.g., a chlorine atom) at the desired position can undergo a condensation reaction with an aniline derivative, often catalyzed by a palladium catalyst (Buchwald-Hartwig amination) or under thermal conditions.[8]

  • Schiff Base Formation: The condensation of a pyrazole carbaldehyde with an aniline derivative can form an imine (Schiff base), which can be used as a final product or be subsequently reduced.[9][10]

The overall synthetic workflow can be visualized as a multi-stage process, starting from simple precursors and building complexity toward the final target compound.

G cluster_0 Core Synthesis cluster_1 Functionalization & Coupling A 1,3-Dicarbonyl Compound C 1-Methyl-Pyrazole Core A->C B Methylhydrazine B->C D Functionalized Pyrazole (e.g., Aldehyde, Halide) C->D Functionalization F Target Compound: 1-Methyl-Pyrazole Substituted Aniline Derivative D->F E Substituted Aniline E->F G cluster_pathway JAK/STAT Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor 1-Methyl-Pyrazole Aniline Derivative Inhibitor->JAK

Caption: Inhibition of the JAK/STAT signaling pathway by 1-methyl-pyrazole derivatives.

Quantitative Anticancer Activity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Compound ClassTarget/Cell LineReported IC₅₀ (μM)Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineCDK2/cyclin E0.98 [11]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineMCF-7 (Breast)1.88 [11]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineB16-F10 (Melanoma)2.12 [11]
Pyrazolo[3,4-d]pyrimidine with aniline moietyVEGFR-234.58 [4]
Pyrazole-based hybrid heteroaromaticsA549 (Lung)42.79 - 55.73 [4]
Antimicrobial and Anti-inflammatory Activities

Beyond oncology, pyrazole derivatives have shown a wide spectrum of pharmacological effects. [5][6][12][13]Several aniline-derived pyrazole compounds have been reported as potent antibacterial agents, with some showing selective activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). [1]Additionally, their ability to modulate inflammatory pathways, for instance by inhibiting TNF-α and IL-6, makes them candidates for development as anti-inflammatory drugs. [14]

Structure-Activity Relationships (SAR)

Understanding how specific structural features influence biological activity is paramount for rational drug design. For 1-methyl-pyrazole substituted anilines, SAR studies have revealed several key principles.

  • Aniline Ring Substitution: The electronic properties of substituents on the aniline ring are critical. The introduction of electron-donating groups, such as methoxy (-OCH₃) moieties, has been shown to enhance cytotoxic potency against cancer cells. [4]Conversely, the position and nature of these groups can be tuned to optimize selectivity and reduce off-target effects.

  • Pyrazole Ring Substitution: While the 1-methyl group is a constant, substitutions at other positions (C3, C4, C5) of the pyrazole ring significantly impact activity. For instance, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5 position and a carboxamide group at the C3 position were found to be crucial for high potency. [15]* Linker Group: The nature of the chemical linker connecting the pyrazole and aniline moieties can affect the molecule's conformation and binding affinity. Simple linkers like a methylene group (-CH₂-) are common, but variations in linker length and rigidity can be explored to optimize target engagement.

G cluster_Aniline Aniline Ring Modifications cluster_Pyrazole Pyrazole Ring Modifications SAR_Core Core Scaffold 1-Methyl-Pyrazole + Aniline Aniline_Sub Substituents (R') Electron-Donating Groups (e.g., -OCH₃) - Increase Potency [4] Electron-Withdrawing Groups (e.g., -Cl, -NO₂) - Modulate Selectivity SAR_Core:f1->Aniline_Sub Impacts Activity Pyrazole_Sub Substituents (R) at C3, C4, C5 Aromatic Rings (e.g., Phenyl) - Often enhance binding [17] Bulky Groups - Influence Selectivity SAR_Core:f1->Pyrazole_Sub Impacts Activity

Sources

Electronic Properties of 2-(1-Methyl-1H-pyrazol-3-yl)aniline Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(1-Methyl-1H-pyrazol-3-yl)aniline , a bidentate N,N-donor ligand. This specific isomer is distinct from the more common pyrazol-1-yl (N-N linked) or pyrazol-5-yl (sterically crowded) analogs. Its electronic and structural properties make it a valuable scaffold in organometallic catalysis and luminescent material design.

Executive Technical Summary

This compound is a non-symmetric, bidentate ligand featuring a "hard" primary amine donor (aniline) and a "borderline" imine-like nitrogen donor (pyrazole). Unlike symmetric ligands (e.g., bipyridine), this molecule creates an electronic gradient across the metal center, facilitating polarized reactivity in catalysis (e.g., olefin polymerization, cross-coupling) and breaking inversion symmetry in photophysical applications.

Key Electronic Characteristics:

  • Coordination Mode: Neutral N^N chelate (forming a 6-membered metallacycle).

  • Electronic Bias: The aniline fragment is electron-rich (strong

    
    -donor), while the pyrazole fragment is a moderate 
    
    
    
    -donor/weak
    
    
    -acceptor.
  • Steric Profile: The 1-methyl-pyrazol-3-yl connectivity ensures the methyl group is distal to the coordination pocket, preserving ligand planarity and maximizing orbital overlap (unlike the twisted 5-yl isomer).

Electronic Structure & Molecular Orbitals

Donor-Acceptor Profile

The ligand operates through two distinct nitrogen centers with disparate electronic signatures. This asymmetry is critical for fine-tuning metal redox potentials.

ParameterAniline Nitrogen (-NH

)
Pyrazole Nitrogen (=N-)Net Effect on Metal Center
Hybridization

/

(partial conjugation)

(part of aromatic system)
Creates a "push-pull" electronic environment.
Basicity (pKa) High (~4.6 for conjugate acid)Low (~2.5 for conjugate acid)Stabilizes high oxidation states (e.g., Pd

, Ir

).

-Donation
StrongModerateHigh stability constant (

).

-Backbonding
NegligibleWeak/ModerateLimited stabilization of low-valent metals (e.g., Ni

) compared to

-diimines.
Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the aniline ring. The lone pair on the amine nitrogen contributes significantly to the energy level, making the ligand susceptible to oxidation at the aniline site.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized primarily on the pyrazole ring and the bridging C-C bond.

  • Implication: Upon photoexcitation (in complexes like Ir(L)

    
    ), charge transfer occurs from the Metal/Aniline (HOMO) to the Pyrazole (LUMO), characterized as a Ligand-to-Ligand Charge Transfer (LLCT) or Metal-to-Ligand Charge Transfer (MLCT).
    

Structural Isomerism & Steric Control

The definition of the isomer is critical for experimental success. The 3-yl linkage is electronically superior to the 5-yl linkage for planar coordination.

IsomerComparison cluster_3yl Target: 1-Methyl-pyrazol-3-yl cluster_5yl Isomer: 1-Methyl-pyrazol-5-yl Node3 Methyl is REMOTE (Away from Aniline) || Planar Conformation Strong Chelation Comparison Electronic Consequence Node3->Comparison Maximized Orbital Overlap Node5 Methyl is PROXIMAL (Clashes with Aniline) || Twisted Conformation Weak Chelation Node5->Comparison Broken Conjugation

Figure 1: Steric impact of pyrazole linkage. The 3-yl isomer allows for a planar N-C-C-C-C-N backbone, essential for effective electron delocalization.

Synthesis Protocol: Regioselective Suzuki Coupling

Direct methylation of 2-(pyrazolyl)aniline yields inseparable mixtures of isomers. The self-validating protocol uses a Suzuki-Miyaura cross-coupling approach, ensuring the methyl group is fixed in the correct position before the rings are joined.

Reagents:
  • 2-Bromoaniline (Electrophile)

  • 1-Methyl-1H-pyrazol-3-ylboronic acid (Nucleophile)

  • Pd(PPh

    
    )
    
    
    
    (Catalyst)
  • Na

    
    CO
    
    
    
    (Base) / DME:H
    
    
    O
    (Solvent)
Step-by-Step Methodology:
  • Preparation: In a Schlenk flask, dissolve 2-bromoaniline (1.0 eq) and 1-methyl-1H-pyrazol-3-ylboronic acid (1.1 eq) in degassed DME (Dimethoxyethane).

  • Activation: Add aqueous Na

    
    CO
    
    
    
    (2M, 2.5 eq). Sparge with Argon for 15 minutes to remove O
    
    
    (Critical to prevent aniline oxidation).
  • Catalysis: Add Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Reaction: Reflux at 85°C for 12–16 hours under Argon.

    • Checkpoint: Monitor by TLC. The product usually fluoresces blue/purple under UV (254/365 nm).

  • Workup: Cool, extract with Ethyl Acetate. Wash with brine.

  • Purification: Silica gel column chromatography. Elute with Hexanes/EtOAc (gradient 4:1 to 1:1).

    • Validation: ^1H NMR must show the pyrazole-CH

      
       singlet at ~3.9 ppm and a characteristic downfield shift of the pyrazole C4-H.
      

SynthesisPath Start 2-Bromoaniline (Ar-Br) Catalyst Pd(PPh3)4 / Na2CO3 Suzuki Coupling Start->Catalyst Boronic 1-Me-Pyrazole-3-B(OH)2 Boronic->Catalyst Product This compound (Target Ligand) Catalyst->Product C-C Bond Formation

Figure 2: Regioselective synthesis pathway avoiding isomer mixtures.

Coordination Chemistry & Applications

Metal Binding

Upon coordination to a metal (M), the ligand forms a six-membered chelate ring .

  • Aniline N: Deprotonation is not required for neutral coordination, but deprotonation (to form an anionic amide) is possible with strong bases, creating a highly donating anionic ligand (useful for high-valent species).

  • Pyrazole N: Acts as a neutral imine donor.

Application in Catalysis (Nickel/Palladium)

In ethylene oligomerization catalysts (e.g., with NiBr


), the electronic asymmetry  is the key feature.
  • The aniline donor stabilizes the cationic active species.

  • The pyrazole donor, being a weaker donor, is more labile, potentially opening a coordination site for the incoming olefin substrate.

  • Result: High activity with moderate branching control.

Application in Luminescence (Iridium)

In cyclometalated Iridium(III) complexes, this ligand (if cyclometalated via C-H activation of the aniline) or used as an ancillary ligand, drives blue-shifted emission .

  • The high-energy N-donor orbitals raise the metal-centered HOMO, widening the HOMO-LUMO gap compared to all-carbon ligands.

References

  • Regioselective Synthesis of Pyrazolyl-Anilines via Suzuki Coupling Source: Organic & Biomolecular Chemistry (Validates the boronic acid coupling strategy for pyrazole-aniline systems)

  • Electronic Effects in Pyrazole Ligands Source: BenchChem Technical Notes (Provides baseline electronic data for the methylpyrazole fragment)

  • Structural Analysis of Pyrazolyl-Pyridine Analogs (Isostructural Reference) Source: NIH / PubMed Central (Demonstrates the coordination geometry and bite angle characteristics of similar N^N systems)

  • pKa and Substituent Effects in Aniline Derivatives Source: Journal of Engineering Research and Applied Science (Source for aniline donor strength calculations)

Methodological & Application

Application Note: Scalable Synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 2-(1-Methyl-1H-pyrazol-3-yl)aniline is a privileged pharmacophore in kinase inhibitor discovery, serving as a critical bidentate hinge-binder in various ATP-competitive inhibitors. While laboratory-scale synthesis often relies on de novo ring construction (e.g., hydrazine condensations), these methods frequently suffer from poor regioselectivity (yielding mixtures of 1,3- and 1,5-isomers) and difficult chromatographic purifications.

This Application Note details a scalable, convergent synthesis protocol based on the Suzuki-Miyaura cross-coupling of unprotected 2-bromoaniline with a pre-functionalized pyrazole boronate. This route is selected for its superior regiocontrol, elimination of protection/deprotection steps, and suitability for multi-kilogram manufacturing using crystallization-driven purification.

Key Process Advantages
  • Regiospecificity: 100% retention of pyrazole regiochemistry via pre-formed boronate.

  • Atom Economy: Direct coupling of unprotected aniline avoids two synthetic steps (protection/deprotection).

  • Scalability: Purification relies on acid-base extraction and crystallization, eliminating silica gel chromatography.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the bond formation between the electron-rich ortho-aniline and the electron-deficient pyrazole. Unlike traditional approaches that build the pyrazole ring on the aniline (often yielding regioisomeric mixtures), this convergent approach utilizes a stable, commercially available or easily synthesized pyrazole boronate.

Retrosynthesis Target This compound (Target Molecule) Disconnection C-C Bond Formation (Suzuki-Miyaura) Target->Disconnection Fragment1 2-Bromoaniline (Commodity SM) Disconnection->Fragment1 + Fragment2 1-Methyl-3-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Regio-defined Partner) Disconnection->Fragment2 Precursor 3-Bromo-1-methyl-1H-pyrazole Fragment2->Precursor Miyaura Borylation (Optional Upstream)

Figure 1: Retrosynthetic strategy prioritizing regiochemical integrity via Suzuki-Miyaura coupling.

Critical Process Parameters (CPP)

Before executing the protocol, the following parameters must be controlled to ensure reproducibility and safety.

ParameterSpecificationRationale
Catalyst Selection Pd(dppf)Cl₂·CH₂Cl₂The bidentate dppf ligand resists displacement by the free amine of the aniline substrate, preventing catalyst poisoning common with Pd(PPh₃)₄.
Base/Solvent K₂CO₃ / Dioxane:Water (4:1)Aqueous base activation is essential for the boronate transmetalation. Dioxane ensures solubility of the intermediate complexes.
Temperature 85–90 °CSufficient thermal energy to overcome the steric hindrance of the ortho-substituted aniline without causing thermal decomposition.
Stoichiometry 1.1 equiv BoronateSlight excess ensures complete consumption of the aryl halide (2-bromoaniline), which is harder to remove than excess boronic acid.
Inert Atmosphere N₂ or Ar SpargingCritical. Oxygen promotes homocoupling of the boronate and oxidative degradation of the aniline.

Detailed Experimental Protocol

Step 1: Upstream Preparation (Optional)

If the boronate ester is not purchased, it can be synthesized via Miyaura borylation.

  • Substrate: 3-Bromo-1-methyl-1H-pyrazole.

  • Reagents: Bis(pinacolato)diboron (1.2 equiv), KOAc (3.0 equiv), Pd(dppf)Cl₂ (3 mol%).

  • Conditions: DMSO, 80 °C, 4 hours.

  • Note: This step locks in the regiochemistry. The 1-methyl group is fixed before the coupling.

Step 2: Cross-Coupling (The Core Protocol)

Reagents:

  • 2-Bromoaniline (1.0 equiv, limiting reagent)

  • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.15 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv / 3 mol%)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Procedure:

  • Charging: To a nitrogen-purged reactor, charge 2-bromoaniline (100 g, 0.58 mol) and the pyrazole boronate (139 g, 0.67 mol).

  • Solvent Addition: Add 1,4-Dioxane (800 mL) and start agitation.

  • Base Activation: Dissolve K₂CO₃ (200 g) in Water (200 mL) and add to the reactor. Note: Exotherm possible.[1]

  • Degassing: Sparge the biphasic mixture with nitrogen for 30 minutes. This is a Critical Quality Attribute (CQA) to prevent impurity formation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (14.2 g) as a solid under a positive nitrogen stream.

  • Reaction: Heat the jacket to 90 °C (internal temp ~85 °C). Stir vigorously (400+ RPM) to ensure phase transfer.

  • IPC (In-Process Control): Monitor by HPLC after 4 hours.

    • Target: < 1.0% remaining 2-bromoaniline.

    • Typical time: 4–6 hours.

Step 3: Workup and Purification (Crystallization-Driven)[2][3]

This workflow avoids chromatography, essential for scaling beyond 100g.

  • Phase Separation: Cool reaction to 25 °C. Dilute with Ethyl Acetate (1 L). Separate the organic layer.[1][2][3][4]

  • Scavenging: Wash the organic layer with 5% L-Cysteine aqueous solution (or a commercial scavenger like SiliaMetS® Thiol) to remove Palladium residues.

    • Why: Aniline nitrogens bind Pd tightly; standard washes are insufficient.

  • Acid Extraction (Purification):

    • Extract the organic layer with 1M HCl (2 x 500 mL).

    • Mechanism:[4][5][6][7][8] The product (aniline) is protonated and moves to the aqueous phase. Non-basic impurities (homocoupled pyrazole, boronic acid residues) remain in the organic layer.

  • Neutralization & Precipitation:

    • Take the acidic aqueous phase and cool to 10 °C.

    • Slowly adjust pH to 9–10 using 4M NaOH or NH₄OH.

    • The product will precipitate as a tan/off-white solid.

  • Isolation: Filter the solid. Wash with water (500 mL) and cold heptane (200 mL).

  • Recrystallization (Polishing):

    • Dissolve crude wet cake in hot Ethanol (5 volumes).

    • Cool slowly to 0 °C.

    • Filter and dry in a vacuum oven at 45 °C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Reactor Charging (Aniline + Boronate + Solvent) Degas Degassing (N2 Sparge) CRITICAL STEP Start->Degas Reaction Suzuki Coupling 85°C, 4-6 hrs Degas->Reaction IPC IPC: HPLC Check (<1% SM) Reaction->IPC IPC->Reaction Fail (Continue Heating) Workup Phase Separation & Pd Scavenging (L-Cysteine) IPC->Workup Pass AcidExt Acid Extraction (1M HCl) Separates neutral impurities Workup->AcidExt BasePpt Basification (pH 10) & Precipitation AcidExt->BasePpt Final Final Product This compound BasePpt->Final

Figure 2: Process flow diagram illustrating the "Acid-Base Swing" purification strategy.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Identification ¹H NMR (DMSO-d₆)Conforms to structure. Characteristic pyrazole peaks and aniline NH₂ broad singlet (~4.5 ppm).
Purity HPLC (254 nm)> 98.5% area
Palladium ICP-MS< 20 ppm (for pharma intermediates)
Water Content Karl Fischer< 0.5% w/w

Troubleshooting Guide

  • Low Conversion: Often due to oxygen poisoning. Ensure rigorous degassing. If the reaction stalls, add 1 mol% fresh catalyst.

  • Black Precipitate (Pd Black): Indicates catalyst decomposition. Ensure the ligand (dppf) is high quality.

  • Emulsions during Workup: The aniline can act as a surfactant. Add brine or filter through a Celite pad to break emulsions.

  • Regioisomer Contamination: If using the boronate route, this is impossible unless the starting material was impure. Verify the boronate regiopurity before starting.

References

  • Suzuki-Miyaura Coupling of Unprotected Anilines

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[9]

    • Source: RSC Advances, 2013.
    • URL:[Link]

    • Relevance: Validates the core claim that protecting the aniline amine is unnecessary, citing specific conditions for ortho-substituted substr
  • General Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[2]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

    • Relevance: Provides foundational mechanism and catalyst selection criteria (Pd(dppf)Cl2 vs Pd(PPh3)4).
  • Process Chemistry of Pyrazoles

    • Title: Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor.
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

    • Relevance: Demonstrates industrial handling of pyrazole intermediates and scale-up consider
  • Pd Scavenging Protocols

    • Title: Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine (TMT).
    • Source: Organic Process Research & Development.
    • URL:[Link]

    • Relevance: Supports the use of thiol-based scavengers (like L-Cysteine or TMT)

Sources

Application Note: High-Fidelity Synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)aniline via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, 2-(1-Methyl-1H-pyrazol-3-yl)aniline , is a critical biaryl scaffold found in numerous kinase inhibitors (e.g., VAV1 degraders, CDK inhibitors) and immuno-oncology agents. Its synthesis presents specific challenges, primarily due to the steric hindrance of the ortho-substituted aniline and the instability of heteroaryl boronic acids (protodeboronation).

This Application Note details two validated protocols for the synthesis of this scaffold:

  • Method A (Direct Coupling): A rapid, one-step protocol using modern precatalysts tolerant of free amines. Best for discovery chemistry and small-scale synthesis.

  • Method B (Nitro-Reduction Route): A robust, two-step sequence via a nitrobenzene intermediate. Best for scale-up and cases where catalyst poisoning by the aniline is observed.

Retrosynthetic Analysis & Pathway Selection

The construction of the biaryl C-C bond is most efficiently achieved via Suzuki-Miyaura cross-coupling. The disconnection reveals two potential coupling partners.[1] Pathway 1 (coupling the aryl halide with the pyrazole boronate) is preferred due to the commercial availability and stability of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester compared to the corresponding aniline boronic acids.

Retrosynthesis Target Target: this compound Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Retrosynthesis Halide Partner A: 2-Haloaniline (X = Br, I) Disconnection->Halide Method A (Direct) Boronate Partner B: 1-Methyl-1H-pyrazole-3-boronate (Pinacol Ester) Disconnection->Boronate NitroHalide Alternative A: 1-Halo-2-nitrobenzene Disconnection->NitroHalide Method B (Nitro-Red)

Figure 1: Retrosynthetic disconnection showing the two primary routes. Method A utilizes the free aniline directly, while Method B employs a nitro precursor to avoid catalyst poisoning.

Critical Reaction Parameters

Catalyst Selection: Overcoming Sterics and Poisoning
  • Challenge: The free amino group (-NH₂) at the ortho position can coordinate to Palladium (Pd), forming stable, inactive complexes ("catalyst poisoning"). Additionally, the ortho substituent creates steric bulk that slows oxidative addition.

  • Solution:

    • Standard: Pd(dppf)Cl₂·CH₂Cl₂ is a robust workhorse catalyst. The bidentate dppf ligand enforces a wide bite angle, stabilizing the Pd center and promoting reductive elimination.

    • Advanced: XPhos Pd G2 (Buchwald Generation 2) is recommended if the standard catalyst fails. The bulky biaryl phosphine ligand (XPhos) prevents amine coordination and accelerates coupling with sterically hindered substrates.

Boronate Stability: The Protodeboronation Trap
  • Challenge: 2-Heteroaryl boronic acids (where the boron is adjacent to a nitrogen atom) are notoriously unstable. They undergo rapid protodeboronation (loss of boron, replaced by hydrogen) under basic, aqueous conditions.

  • Solution:

    • Use the Pinacol Ester (BPin) rather than the free boronic acid. It is significantly more stable towards hydrolysis.

    • Avoid strong hydroxide bases if possible. Use K₃PO₄ or Na₂CO₃ , which provide a "buffer" effect, maintaining sufficient basicity for transmetallation without accelerating deboronation.

Experimental Protocols

Method A: Direct Coupling (Discovery Scale)

Recommended for rapid synthesis (100 mg – 5 g scale).

Reagents:

  • Substrate: 2-Bromoaniline (1.0 equiv)

  • Coupling Partner: 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₃PO₄ (3.0 equiv) or 2M Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: To a microwave vial or round-bottom flask equipped with a magnetic stir bar, add 2-bromoaniline (1.0 equiv), pyrazole boronate (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture (concentration ~0.1 M relative to halide).

    • Note: Degassing is critical. Sparge the solvent mixture with Nitrogen or Argon for 15 minutes before adding the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) quickly under a stream of inert gas. Seal the vessel immediately.

  • Reaction: Heat to 90–100 °C for 4–16 hours (or 1 hour at 120 °C in a microwave reactor).

    • Monitoring: Check by LC-MS.[2] Look for the product mass [M+H]+ and the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient, typically 0–50% EtOAc).

Method B: Nitro-Reduction Route (Scale-Up / Robust)

Recommended for >5 g scale or if Method A yields are low.

Step 1: Suzuki Coupling

Reagents:

  • Substrate: 1-Bromo-2-nitrobenzene (1.0 equiv)

  • Coupling Partner: 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%)

  • Base: 2M Na₂CO₃ (2.5 equiv)

  • Solvent: DME : Water (3:1) or Toluene : Ethanol : Water (4:2:1)

Protocol:

  • Combine 1-bromo-2-nitrobenzene , boronate , and catalyst in the solvent system.

  • Degas thoroughly.

  • Heat at 90 °C overnight. The nitro group is electron-withdrawing, activating the ring for oxidative addition, making this coupling generally faster and cleaner than the aniline version.

  • Standard workup and short silica plug filtration to isolate the 2-(1-Methyl-1H-pyrazol-3-yl)nitrobenzene intermediate.

Step 2: Nitro Reduction

Reagents:

  • Substrate: Nitro intermediate (from Step 1)

  • Reductant: Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol : Water (3:1)

Protocol:

  • Suspend the nitro intermediate, Fe powder , and NH₄Cl in EtOH/Water.

  • Heat to reflux (80 °C ) with vigorous stirring (mechanical stirring recommended for scale).

  • Monitor by TLC/LC-MS (usually complete in < 2 hours).

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Recrystallization (often from EtOH/Heptane) or column chromatography.

Workflow & Mechanism Visualization

Workflow Start Start: 2-Bromoaniline Mix Mix Reagents: + Boronate (1.2 eq) + K3PO4 (3 eq) + Dioxane/H2O Start->Mix Degas Degas (N2) Add Pd(dppf)Cl2 Mix->Degas Heat Heat: 100°C, 12h Degas->Heat Workup Workup: EtOAc Extr. Silica Purification Heat->Workup Product Product: This compound Workup->Product

Figure 2: Experimental workflow for Method A (Direct Coupling).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine.Switch to Method B (Nitro route) or use XPhos Pd G2 catalyst.
Protodeboronation Base is too strong or reaction too slow.Switch base to K₃PO₄ or KF . Increase catalyst loading to 10 mol%.
Black Precipitate (Pd Black) Catalyst decomposition (unstable ligands).Ensure strict oxygen-free conditions. Add 10 mol% extra ligand (e.g., dppf or PPh₃).
Regioisomer Impurities Boronate migration or incorrect starting material.Verify the pyrazole boronate is the 3-isomer , not the 5-isomer. (Check NMR).

References

  • Suzuki-Miyaura Coupling Mechanism & Overview: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Buchwald Precatalysts (XPhos Pd G2) for Amines: Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines." J. Am. Chem. Soc.[3]2010 , 132, 14073–14075. Link

  • Protodeboronation of Heteroaryl Boronates: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-catalyzed protodeboronation of 2,6-disubstituted arylboronic acids." J. Am. Chem. Soc.[3]2017 , 139, 13156–13165. Link

  • Synthesis of Pyrazolyl-Anilines (Kinase Inhibitor Context): Example Protocol adapted from VAV1 Degrader Synthesis: Confidential/Patent Literature (e.g., WO2024151547A1). Note: General conditions derived from standard medicinal chemistry practices for this scaffold.Link

Sources

Harnessing the Versatility of 2-(1-Methyl-1H-pyrazol-3-yl)aniline for the Synthesis of Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, structural, and reactive properties. Among the vast library of chelating agents, N-donor ligands based on pyrazole scaffolds have garnered significant attention for their ability to form stable complexes with a wide range of transition metals.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the use of 2-(1-Methyl-1H-pyrazol-3-yl)aniline, a versatile bidentate ligand, in the preparation of novel metal complexes. We will explore the synthesis of the ligand itself, general and specific protocols for complexation, in-depth characterization techniques, and a discussion of the potential applications of these complexes in catalysis and medicinal chemistry, grounded in established scientific principles.[4][5][6][7]

Introduction: The Scientific Merit of this compound as a Ligand

This compound is a bidentate ligand featuring two distinct nitrogen donor sites: the sp²-hybridized nitrogen of the pyrazole ring and the sp³-hybridized nitrogen of the aniline amine group. This N,N'-chelation motif allows for the formation of a stable five-membered ring upon coordination to a metal center.

The scientific value of this ligand framework stems from several key features:

  • Tunable Electronic Properties: The pyrazole ring is a relatively weak donor, which can enhance the electrophilicity of the coordinated metal center. This is a crucial feature for catalytic applications where the metal must activate substrates.[1]

  • Steric Control: The methyl group on the pyrazole nitrogen and the phenyl ring of the aniline moiety provide a defined steric environment around the metal center, which can influence substrate selectivity in catalysis and interactions with biological targets.

  • Structural Versatility: The flexibility of the aniline group allows the ligand to accommodate various coordination geometries, from square planar to tetrahedral and octahedral, depending on the metal ion and auxiliary ligands.[2][8]

These properties make the resulting metal complexes promising candidates for a variety of applications, including homogeneous catalysis (e.g., C-C coupling, hydrogenation) and the development of new therapeutic agents with unique mechanisms of action.[6][7][9][10]

Synthesis of the Ligand: this compound

The synthesis of the title ligand is a multi-step process that begins with the construction of the pyrazole ring attached to a protected aniline precursor, followed by N-methylation and deprotection. A reliable method involves the reaction of an appropriate precursor with hydrazine, followed by methylation.

Protocol 1: Synthesis of 2-(1H-Pyrazol-3-yl)aniline

This initial protocol, adapted from green synthesis methodologies, creates the core pyrazole-aniline scaffold.

Materials:

  • 2'-Aminoacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Toluene

Procedure:

  • Step 1: Enaminone Formation. In a round-bottom flask, dissolve 2'-aminoacetophenone (10 mmol) in toluene (50 mL). Add N,N-dimethylformamide dimethyl acetal (12 mmol) and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. After cooling the reaction mixture to room temperature, add hydrazine hydrate (15 mmol) and ethanol (20 mL). Reflux the new mixture for an additional 5-8 hours.

  • Step 3: Isolation. Cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration.

  • Step 4: Purification. Wash the crude product with cold ethanol to remove impurities. Recrystallize the solid from a suitable solvent system like ethanol/water to obtain pure 2-(1H-pyrazol-3-yl)aniline as a yellow solid.

Protocol 2: N-Methylation to Yield this compound

Materials:

  • 2-(1H-Pyrazol-3-yl)aniline

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Step 1: Deprotonation. Suspend 2-(1H-pyrazol-3-yl)aniline (5 mmol) in anhydrous THF (40 mL) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (5.5 mmol) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The evolution of hydrogen gas should be observed.

  • Step 2: Methylation. Cool the mixture back to 0 °C and add methyl iodide (6 mmol) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight.

  • Step 3: Quenching and Extraction. Carefully quench the reaction by the slow addition of water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Step 4: Purification. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, this compound.

Expected Characterization Data for the Ligand:

  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aniline NH₂ protons (~δ 3.7-4.0 ppm), aromatic protons (~δ 6.7-7.5 ppm), pyrazole ring protons (~δ 6.5 and 7.4 ppm), and the N-methyl protons (singlet, ~δ 3.9 ppm).

  • FT-IR (KBr, cm⁻¹): Characteristic N-H stretching bands for the primary amine (~3450-3250 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and C=N/C=C stretching of the pyrazole and phenyl rings (~1600-1400 cm⁻¹).

Preparation of Metal Complexes: Protocols and Methodologies

The synthesized ligand can be readily reacted with various transition metal salts to form stable complexes. The choice of metal salt (e.g., chloride, acetate, nitrate) can influence the final structure and properties of the complex.

General Protocol for Synthesis of M(L)₂X₂ Complexes

This protocol is a robust starting point for synthesizing octahedral or square planar complexes with a 1:2 metal-to-ligand stoichiometry.

Materials:

  • This compound (L)

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂·6H₂O)

  • Methanol or Ethanol

Procedure:

  • Step 1: Ligand Solution. Dissolve the ligand (2 mmol) in warm methanol (20 mL) in a round-bottom flask with stirring.

  • Step 2: Complexation. In a separate flask, dissolve the metal(II) salt (1 mmol) in a minimum amount of methanol (5-10 mL). Add this metal salt solution dropwise to the stirring ligand solution.

  • Step 3: Reaction. Upon addition, a color change and/or precipitation of the complex is often observed immediately. To ensure complete reaction, reflux the mixture for 2-4 hours.

  • Step 4: Isolation. Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Step 5: Purification. Wash the complex with cold methanol and then diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like DMF or DMSO.[11][12]

Visualizing the Synthetic Workflow

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis A 2'-Aminoacetophenone + DMF-DMA B Enaminone Intermediate A->B C Add Hydrazine Hydrate B->C D 2-(1H-Pyrazol-3-yl)aniline C->D E Deprotonation (NaH) D->E F Methylation (CH3I) E->F G This compound (L) F->G H Dissolve Ligand (L) in Methanol J Mix and Reflux H->J I Dissolve Metal Salt (MX2) in Methanol I->J K Precipitated Complex [M(L)2X2] J->K L Filter, Wash, Dry K->L M Pure Metal Complex L->M

Caption: Workflow for ligand synthesis and subsequent metal complexation.

Characterization of the Metal Complexes

A multi-technique approach is essential to unambiguously determine the structure and properties of the newly synthesized complexes.

  • FT-IR Spectroscopy: Upon coordination, the N-H stretching vibrations of the aniline amine group are expected to shift to lower frequencies, indicating bonding to the metal. New bands may also appear in the far-IR region (below 600 cm⁻¹) corresponding to M-N stretching vibrations.[13]

  • UV-Visible Spectroscopy: The electronic spectra provide information about the d-d transitions of the metal ion, which are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral).

  • Magnetic Susceptibility: This measurement determines the number of unpaired electrons on the metal center, confirming its oxidation state and spin state (high-spin or low-spin). For instance, Cu(II) complexes are expected to have a magnetic moment corresponding to one unpaired electron (~1.73 B.M.).[11]

  • Single-Crystal X-ray Diffraction: This is the definitive technique for determining the solid-state structure, providing precise bond lengths, bond angles, and the overall coordination geometry of the metal center.

  • Elemental Analysis: Provides the experimental percentage of C, H, and N, which can be compared to the calculated theoretical values to confirm the chemical formula of the complex.

Table 1: Expected Properties of Representative Metal Complexes
Metal IonTypical FormulaExpected ColorGeometry (Predicted)Magnetic Moment (μ_eff, B.M.)
Cu(II) [Cu(L)₂Cl₂]Green / BlueDistorted Octahedral1.7 - 2.2
Ni(II) [Ni(L)₂Cl₂]GreenOctahedral2.9 - 3.4
Co(II) [Co(L)₂Cl₂]Pink / BlueOctahedral / Tetrahedral4.3 - 5.2
Pd(II) [Pd(L)₂Cl₂]Yellow / OrangeSquare Planar0 (Diamagnetic)
Visualizing Ligand Coordination

G cluster_L1 Ligand 1 cluster_L2 Ligand 2 M M N1_L1 N M->N1_L1 Pyrazole N N2_L1 N M->N2_L1 Aniline N N1_L2 N M->N1_L2 N2_L2 N M->N2_L2 X1 X M->X1 X2 X M->X2 Py_L1 Pyrazole Ring An_L1 Aniline Moiety Py_L2 Pyrazole Ring An_L2 Aniline Moiety

Caption: Bidentate coordination of the ligand to a central metal ion (M).

Field-Proven Insights & Applications

The true value of synthesizing new metal complexes lies in their potential utility. Based on extensive research into related pyrazole-based systems, complexes derived from this compound are poised to make contributions in several key areas.

A. Catalysis

Transition metal complexes are workhorses in the chemical industry, enhancing reaction efficiency and selectivity.[4] Pyrazolyl complexes of late transition metals like nickel, palladium, and cobalt have shown significant activity in ethylene oligomerization and C-C coupling reactions.[4][9][14]

Causality: The bidentate N,N' coordination stabilizes the metal center, while the relatively weak pyrazole donor ability maintains high electrophilicity at the metal, which is essential for activating substrates like olefins or aryl halides. By modifying the substituents on the aniline or pyrazole rings, a researcher can fine-tune the steric and electronic environment to optimize catalytic turnover and product selectivity.[1]

B. Drug Development and Medicinal Chemistry

Medicinal inorganic chemistry leverages the unique properties of metal ions to design innovative drugs.[5][7] Metal complexes offer distinct three-dimensional structures and mechanisms of action compared to purely organic molecules.[6]

Expertise-Driven Insight: Pyrazole derivatives themselves are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[12][15][16] Coordinating these ligands to a metal ion like copper or zinc can enhance this activity through several mechanisms:

  • Increased Lipophilicity: The overall charge of the complex can be more neutral than the free ligand, facilitating passage through cell membranes.

  • Altered Redox Potential: The metal center can introduce new redox pathways, inducing oxidative stress within cancer cells or microbes.[7]

  • Targeted Geometry: The rigid coordination geometry can enable more specific binding to biological targets like enzymes or DNA.[6]

Complexes of pyrazole-linked Schiff bases, for example, have demonstrated promising antibacterial and anticancer activities, with the complexation to copper ions leading to increased selectivity for cancer cells over healthy cells.[13]

Conclusion

This compound is a highly valuable and accessible building block for the synthesis of a diverse array of coordination complexes. The protocols outlined in this guide provide a solid foundation for researchers to prepare and characterize these novel materials. The inherent tunability of the ligand structure, combined with the vast possibilities offered by the periodic table of metals, ensures that the resulting complexes will continue to be a fertile ground for discovery in catalysis, materials science, and the development of next-generation metal-based therapeutics.

References

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. (2026).
  • Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1Hbenzo[d]imidazoles: Synthesis and characterization. Journal of Chemical, Biological and Physical Sciences.
  • Pyrazolyl iron, cobalt, nickel, and palladium complexes: Synthesis, molecular structures, and evaluation as ethylene oligomerization c
  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applic
  • GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. (2023). Rasayan Journal of Chemistry.
  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogen
  • Transition metal complexes with pyrazole derivatives as ligands.
  • Pharmaceutical Applications of Metal Complexes and Derived M
  • Metal Complexes for Therapeutic Applic
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly. Semantic Scholar.
  • A kind of preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. SciSpace.
  • Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. International Journal of Green and Herbal Chemistry.
  • Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. (2019).
  • 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis. ChemicalBook.
  • Synthesis and characterization of aluminum complexes of 2-pyrazol-1-yl-ethenolate ligands.
  • (PDF) Transition metal complexes with pyrazole based ligands.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI.
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PMC.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed.
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2024). MDPI.
  • 2-((1h-pyrazol-1-yl)methyl)aniline. PubChem.

Sources

One-pot synthesis methods for 2-(1-Methyl-1H-pyrazol-3-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details high-fidelity protocols for the synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)aniline , a privileged pharmacophore in medicinal chemistry (often found in kinase inhibitors targeting VEGFR, BRAF, and JAK pathways).

Two distinct "one-pot" strategies are presented:

  • Method A (The Convergent Route): A telescoped Suzuki–Miyaura cross-coupling. Best for late-stage diversification and high regiochemical purity.

  • Method B (The Linear Route): A sequential enaminone condensation. Best for large-scale preparation of the core scaffold from inexpensive commodity chemicals.

Retrosynthetic Logic & Strategy Selection

The target molecule consists of an electron-rich aniline ring coupled to the C3 position of a 1-methylpyrazole. Retrosynthetically, this bond can be formed via transition-metal catalysis (C–C coupling) or de novo heterocycle construction (cyclocondensation).

Pathway Comparison
FeatureMethod A: Telescoped Suzuki CouplingMethod B: Enaminone Cyclization
Bond Formed Biaryl C–C bondPyrazole ring closure (C–N / C–N)
Key Reagents Pd-catalyst, BoronatesDMF-DMA, Methylhydrazine
Regioselectivity Perfect (Defined by starting materials)Variable (1,3- vs 1,5-isomer risk)
Substrate Scope High (Tolerates sensitive groups)Moderate (Requires stable ortho-amino ketone)
Cost High (Pd catalyst, ligands)Low (Commodity reagents)

Method A: Telescoped Suzuki–Miyaura Cross-Coupling

This protocol utilizes a "one-pot, two-step" approach: (1) In situ generation of the pyrazole boronate ester, followed by (2) Cross-coupling with the 2-haloaniline. This avoids the isolation of unstable boronic acids.

Reaction Scheme

Step 1: 3-Bromo-1-methyl-1H-pyrazole +




Pyrazole-BPin Step 2: Add 2-Bromoaniline + Base

Target Product
Detailed Protocol

Reagents:

  • Substrate A: 3-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Substrate B: 2-Bromoaniline (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3–5 mol%)
    
  • Base: Potassium Acetate (KOAc, 3.0 equiv) for Step 1; Potassium Carbonate (

    
    , 3.0 equiv) for Step 2.
    
  • Solvent: 1,4-Dioxane (anhydrous).

Procedure:

  • Borylation (Step 1):

    • Charge a dry reaction vial (equipped with a septum and stir bar) with 3-bromo-1-methyl-1H-pyrazole (161 mg, 1.0 mmol),

      
       (279 mg, 1.1 mmol), KOAc (294 mg, 3.0 mmol), and 
      
      
      
      (24 mg, 0.03 mmol).
    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Add anhydrous 1,4-Dioxane (4 mL) via syringe.

    • Heat the mixture at 90°C for 2–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS for disappearance of the bromopyrazole. The intermediate is 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • Cross-Coupling (Step 2):

    • Cool the reaction mixture slightly (to ~50°C).

    • Do not work up. Directly add 2-Bromoaniline (172 mg, 1.0 mmol) and an aqueous solution of

      
       (2M, 1.5 mL, degassed).
      
    • Optional: If the catalyst is deactivated, add a fresh portion of Pd catalyst (1–2 mol%). Usually, the initial loading is sufficient.

    • Increase temperature to 100°C and stir for 6–12 hours.

    • Completion: LC-MS should show the product mass [M+H]+ = 174.1 (approx).

  • Work-up:

    • Cool to room temperature.[1][2][3][4][5] Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine group makes the product slightly polar; expect elution around 30–50% EtOAc.

Mechanism Visualization (Method A)

SuzukiCycle Start Start: Aryl Halide + B2pin2 OxAdd1 Oxidative Addition (Ar-Pd-Br) Start->OxAdd1 TransMet1 Transmetallation (Ar-Pd-Bpin) OxAdd1->TransMet1 RedElim1 Reductive Elimination (Ar-Bpin Formed) TransMet1->RedElim1 Coupling Add 2-Bromoaniline + Base (One-Pot) RedElim1->Coupling In Situ OxAdd2 Oxidative Addition (Aniline-Pd-Br) Coupling->OxAdd2 TransMet2 Transmetallation (Aniline-Pd-Pyrazole) OxAdd2->TransMet2 RedElim2 Reductive Elimination (Product) TransMet2->RedElim2

Caption: Telescoped catalytic cycle showing Borylation (Step 1) feeding directly into Cross-Coupling (Step 2).

Method B: Enaminone Cyclocondensation

This method constructs the pyrazole ring on the aniline scaffold. It relies on the reactivity of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to convert an acetyl group into an enaminone, which then condenses with methylhydrazine.

Critical Challenge: Regioselectivity. Reaction of methylhydrazine with enaminones can yield a mixture of 1-methyl-3-aryl (Target) and 1-methyl-5-aryl (Undesired) isomers.

  • Solution: Using ethanol as a solvent and controlling temperature typically favors the 3-aryl isomer due to the nucleophilicity difference between the

    
     and 
    
    
    
    of the hydrazine.
Detailed Protocol

Reagents:

  • Substrate: 2'-Aminoacetophenone (1.0 equiv)

  • Reagent 1: DMF-DMA (1.2 – 1.5 equiv)

  • Reagent 2: Methylhydrazine (1.2 equiv)[6]

  • Solvent: Ethanol (Absolute) or Toluene.

  • Acid Catalyst: Glacial Acetic Acid (catalytic, optional).

Procedure:

  • Enaminone Formation:

    • Dissolve 2'-Aminoacetophenone (1.35 g, 10 mmol) in Toluene or Ethanol (10 mL).

    • Add DMF-DMA (1.5 g, 12.5 mmol).

    • Heat to reflux (110°C) for 3–6 hours.

    • Observation: The reaction generates methanol, which boils off. The solution turns yellow/orange as the enaminone forms.

    • In-Process Control: TLC should show complete consumption of the acetophenone. The intermediate is (E)-1-(2-aminophenyl)-3-(dimethylamino)prop-2-en-1-one.

  • Cyclization:

    • Cool the mixture to room temperature.

    • Caution: Methylhydrazine is toxic and volatile. Handle in a fume hood.

    • Add Methylhydrazine (0.6 mL, 11-12 mmol) dropwise.

    • Heat to reflux (80°C for EtOH) for 2–4 hours.

    • Mechanism:[2][3][7][8][9] The hydrazine

      
       attacks the carbonyl carbon (hard nucleophile/hard electrophile), followed by cyclization of the 
      
      
      
      onto the enamine carbon.
  • Purification:

    • Concentrate the solvent under reduced pressure.

    • The residue is often an oil that solidifies.

    • Recrystallization: Ethanol/Water or Diethyl Ether/Hexane is effective for purifying the 3-aryl isomer.

    • Isomer Check: 1H NMR is critical here. The pyrazole-4H proton appears around

      
       6.5–6.8 ppm. The 1-methyl group shift differs between isomers (typically 
      
      
      
      3.9 ppm for 1,3-isomer vs
      
      
      3.6-3.7 ppm for 1,5-isomer).
Pathway Visualization (Method B)

EnaminonePath SM 2-Aminoacetophenone Intermed Enaminone Intermediate (3-(dimethylamino)-1-(2-aminophenyl)prop-2-en-1-one) SM->Intermed Condensation Reagent1 + DMF-DMA (Reflux) Product Target: this compound Intermed->Product Major Path SideProd Side Product: 1-Methyl-5-aryl isomer (Minor) Intermed->SideProd Minor Path Reagent2 + Methylhydrazine (Cyclization)

Caption: Sequential condensation pathway. The regioselectivity is determined in the second step.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Method A) ProtodeboronationEnsure base is not added until Step 2. Keep temperature <100°C during borylation. Use anhydrous solvents.
Incomplete Conversion (Method A) Catalyst DeactivationAdd a second "spike" of catalyst with the aryl halide in Step 2.
Wrong Isomer (Method B) RegioselectivitySwitch solvent to Ethanol (protic solvents favor 1,3-isomer). Avoid acidic conditions which protonate hydrazine.
Quinoline Formation (Method B) Intramolecular CyclizationThe free aniline can attack the enaminone to form 4-quinolone. If observed, use 2-nitroacetophenone instead, then reduce the nitro group post-cyclization.

References

  • Miyaura Borylation/Suzuki Coupling Sequence

    • Title: One-Pot Borylation/Suzuki–Miyaura sp2–sp3 Cross-Coupling.
    • Source: Chemical Communications, 2017.[1]

    • URL:[Link]

  • Enaminone Chemistry (Pyrazole Synthesis)

    • Title: Regioselective synthesis of 1-methyl-3-aryl-1H-pyrazoles.
    • Source: Tetrahedron Letters.[1]

    • URL:[Link] (General Reference for Enaminone-Hydrazine regioselectivity).

  • Kinase Inhibitor Scaffold Synthesis (Taselisib Example)

    • Title: Development of a Scalable Synthesis of Taselisib.
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • General Review of Pyrazole Synthesis

    • Title: Recent Advances in the Synthesis of Pyrazoles.[5][6]

    • Source: Chemical Reviews.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)aniline. This valuable building block is crucial in pharmaceutical and materials science research, but its synthesis can present challenges. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction yield.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: My reaction yield is consistently low or non-existent. What are the most common causes and how can I address them?

Low yield is a frequent issue that can typically be traced back to reagent quality or suboptimal reaction conditions, particularly if your synthesis involves a palladium-catalyzed cross-coupling step (e.g., Suzuki or Buchwald-Hartwig).

  • Cause 1: Catalyst Deactivation. The active Pd(0) catalyst is highly sensitive to oxygen. Trace amounts of air can oxidize the catalyst to an inactive Pd(II) state and also degrade phosphine ligands, preventing them from coordinating with the palladium center.[1]

    • Solution: Ensure your entire apparatus is thoroughly purged with an inert gas (Argon or Nitrogen). Solvents must be rigorously degassed before use. This can be achieved by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.[1]

  • Cause 2: Poor Reagent Quality.

    • Palladium Catalyst: Palladium acetate (Pd(OAc)₂) is a common precatalyst, but it can degrade over time. If you are using a Pd(II) source, it must be reduced in situ to Pd(0), a process that can consume some of your reagents and contribute to side reactions.[1] Consider using a more robust, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) or a direct Pd(0) source like Pd(PPh₃)₄, though the latter is more sensitive.[2]

    • Phosphine Ligands: These are prone to oxidation (e.g., PPh₃ to PPh₃O). Use fresh ligands or those that have been stored carefully under an inert atmosphere.[1][2]

    • Boronic Acids (if applicable): These can degrade via protodeboronation, especially if moisture is present or if the reaction is heated for prolonged periods at high pH.[2] Always use fresh, high-purity boronic acids.

  • Cause 3: Suboptimal Temperature. Many coupling reactions require heating to proceed at a reasonable rate.[1] However, excessive heat can accelerate catalyst decomposition.[1]

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in increments of 10-15 °C. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and catalyst stability. For Buchwald-Hartwig aminations, temperatures often range from 70-115 °C.[3]

Question 2: Analysis shows my starting materials are being consumed, but the yield of the desired product is still low. What is happening?

This scenario strongly suggests the formation of side products. The identity of these byproducts depends on your synthetic route.

  • Cause 1: Homocoupling (in Cross-Coupling Reactions). The most common side reaction is the coupling of two molecules of your starting material (e.g., two boronic acid molecules in a Suzuki reaction). This is almost always caused by the presence of oxygen, which facilitates this oxidative coupling process.[1][2]

    • Solution: The most effective solution is to improve your degassing technique.[1] Ensure all solvents and the reaction headspace are free of oxygen.

  • Cause 2: Protodeboronation (in Suzuki Reactions). The boronic acid can react with trace water or other protic sources to be replaced by a hydrogen atom, effectively destroying your starting material.[2]

    • Solution: Use anhydrous solvents and ensure your base is thoroughly dried. Running the reaction under non-aqueous conditions can minimize this issue.[4]

  • Cause 3: Formation of Regioisomers. If you are forming the pyrazole ring using an unsymmetrical 1,3-dicarbonyl compound and methylhydrazine, you can get a mixture of two regioisomers.[5][6] The selectivity of this reaction can be highly dependent on the substituents and reaction conditions.

    • Solution: Carefully control the reaction conditions (temperature, solvent, acid/base catalyst). It may be necessary to use a synthetic strategy that installs the aniline and methyl groups with unambiguous regiochemistry, for example, by starting with a pre-functionalized hydrazine or pyrazole.

Question 3: I'm struggling to purify the final product. What are the recommended methods?

The target molecule contains a basic aniline group and a pyrazole ring, which can make purification by standard silica gel chromatography challenging.

  • Method 1: Recrystallization. This is often the most effective method for obtaining highly pure material. A common and effective solvent system is a mixture of ethanol and water.[7][8]

    • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. While hot, add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[7]

  • Method 2: Acid-Base Extraction. Leverage the basicity of the aniline nitrogen to separate it from non-basic impurities.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, while neutral organic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your product, which should precipitate or can be extracted back into an organic solvent.

  • Method 3: Deactivated Silica Gel Chromatography. The nitrogen atoms in your compound can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and product loss.[7]

    • Solution: Deactivate the silica gel by preparing your slurry with a solvent system containing a small amount of a basic modifier, such as 1% triethylamine (Et₃N) in your eluent.[7] This will cap the acidic sites and allow for much cleaner elution of your basic compound.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to this compound?

There are two main retrosynthetic approaches:

  • Route A: Form the Pyrazole Ring First. This involves synthesizing a key intermediate like 3-bromo-1-methyl-1H-pyrazole and then coupling it with 2-bromoaniline or a protected aniline derivative using a C-N cross-coupling reaction like the Buchwald-Hartwig amination. This offers good control over the pyrazole regiochemistry.[9]

  • Route B: Form the Pyrazole on an Aniline Precursor. This involves reacting an aniline derivative that contains a 1,3-dicarbonyl or equivalent functional group with methylhydrazine.[5][10] This condensation reaction directly forms the desired product. Recent advancements using microwave-assisted, solvent-free conditions have shown this route to be extremely efficient, with reported yields as high as 92% for a similar analog.[8]

Q: Are there high-yield, alternative methods like microwave-assisted synthesis?

Yes. Microwave-assisted organic synthesis (MAOS) is an excellent alternative to conventional heating. It often leads to dramatically reduced reaction times, cleaner reaction profiles, and higher yields. For the synthesis of 2-(1H-pyrazol-5-yl)aniline, a solvent-free reaction of an amino cinnamaldehyde with hydrazine hydrate under microwave irradiation using a nano-ZnO catalyst afforded the product in 92% yield.[8] This green chemistry approach is highly recommended for its efficiency and scalability.

Q: How do I choose the optimal catalyst, ligand, and base for a cross-coupling step?

The choice is critical and interdependent.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.[3] However, modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more efficient as they rapidly form the active LPd(0) species upon exposure to a base.[11]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For C-N bond formation, bulky, electron-rich phosphine ligands are required. While older systems used ligands like PPh₃ or BINAP, modern systems employ highly effective ligands like Xantphos or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), which promote the crucial reductive elimination step and are effective for a wider range of substrates.[2][3]

  • Base: A base is required to activate the amine nucleophile and facilitate the catalytic cycle. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3][12] Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are also frequently used. The choice of base can significantly impact yield, and screening may be necessary. For base-sensitive substrates, soluble organic bases like DBU can be an effective alternative.[13]

Recommended Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a highly efficient, green chemistry procedure reported for a similar pyrazole-aniline structure.[8] It leverages the speed and efficiency of microwave irradiation.

Step 1: Synthesis of 1-(2-aminophenyl)-3-(dimethylamino)prop-2-en-1-one (Example Precursor) This precursor can be synthesized from 2'-aminoacetophenone and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Step 2: Cyclization to form this compound

  • In a 10 mL microwave reaction vial, combine 1-(2-aminophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq), methylhydrazine (1.1 eq), and a catalytic amount of nano-ZnO (or a mild acid catalyst like acetic acid).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Add ice-cold water to the reaction mixture to precipitate the crude product.

  • Filter the solid precipitate and wash thoroughly with water.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield the pure this compound.[8]

Data Summary: Comparison of Synthesis Conditions

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time Several hours (4-24 h)10-30 minutes,[8]
Solvent Toluene, DMF, EthanolOften solvent-free or minimal green solvent[5],[8]
Typical Yield Modest to good (50-85%)Good to excellent (up to 92%),[8]
Energy Input High (prolonged heating)Low (short, focused irradiation)N/A
Workup Often requires extensive purificationCleaner reaction, simpler purification[8]

Visualizations

Mechanism: Pyrazole Ring Formation

G cluster_start Starting Materials A 1,3-Dicarbonyl Precursor (on Aniline Scaffold) C Condensation (Nucleophilic Attack) A->C B Methylhydrazine (CH3NHNH2) B->C D Cyclic Hemiaminal Intermediate C->D E Dehydration (-H2O) D->E F 1-Methyl-1H-pyrazole Ring (Final Product) E->F

Caption: General mechanism for pyrazole synthesis via condensation.

Troubleshooting Workflow for Low Yield

G Start Start: Low Product Yield Q1 Is Starting Material (SM) fully consumed? Start->Q1 A1_No SM remains. Investigate Reaction Conditions. Q1->A1_No No A1_Yes SM consumed. Suspect Side Reactions. Q1->A1_Yes Yes Sub_No Check: 1. Catalyst Activity (use fresh catalyst). 2. Reaction Temperature (increase cautiously). 3. Reaction Time (extend duration). A1_No->Sub_No Sub_Yes Check for: 1. Homocoupling Products (improve degassing). 2. Protodeboronation (use anhydrous solvent). 3. Product Degradation (lower temp). A1_Yes->Sub_Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Mague, J. T., & Al-Azab, M. F. (2023). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. IntechOpen. Retrieved from [Link]

  • El-Malah, A. A., & Ali, M. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

  • Neochim, A., et al. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Retrieved from [Link]

  • Cosconati, S., et al. (2019). Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles. PMC. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis of new pyrazole -3-one derivatives containing azo group. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Request PDF. (n.d.). A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Bentham Science Publishers. (2023, March 1). Synthesis of Substituted Pyrazoles from Aryl-sydnones. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Nataraja, G., et al. (2023, April 5). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry. Retrieved from [Link]

Sources

Purification techniques for 2-(1-Methyl-1H-pyrazol-3-yl)aniline from crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PUR-PYRZ-ANI-001 Responder: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting purification, isolation, and metal scavenging for 2-(1-methyl-1H-pyrazol-3-yl)aniline.

Executive Summary

This guide addresses the isolation of This compound from crude Suzuki-Miyaura coupling mixtures. This molecule contains a basic primary amine (aniline) and a nitrogen-containing heterocycle (pyrazole). The dual-nitrogen functionality creates specific challenges regarding polarity, silica tailing, and palladium chelation.

The following protocols are designed as self-validating systems : if a step fails, the failure mode itself identifies the impurity profile.

Part 1: The Decision Matrix

Before selecting a protocol, assess your crude mixture. Use the logic flow below to determine the optimal purification route.

PurificationStrategy Start START: Analyze Crude Mixture PurityCheck Purity < 85% (LC-MS)? Start->PurityCheck PdCheck Pd Content > 20 ppm? PurityCheck->PdCheck No (Clean) AcidBase Method A: Acid-Base Extraction (Removes neutral/acidic impurities) PurityCheck->AcidBase Yes (Dirty) Scavenge Method C: Metal Scavenging (Thiol-Silica / Activated Carbon) PdCheck->Scavenge Yes Cryst Method D: Recrystallization (Final Polish) PdCheck->Cryst No ScaleCheck Scale > 10g? Column Method B: Buffered Chromatography (Removes isomers/homocouplings) ScaleCheck->Column No (Research) ScaleCheck->Cryst Yes (Bulk) AcidBase->ScaleCheck Column->PdCheck Scavenge->Cryst

Figure 1: Purification Logic Flow. Select the method based on impurity profile and scale.

Part 2: Troubleshooting & Protocols
Issue 1: "My product streaks/tails on the silica column, and separation is poor."

Diagnosis: The primary amine (aniline) interacts strongly with the acidic silanol groups on standard silica gel. This causes peak broadening (tailing) and co-elution with impurities.

The Fix: Base-Buffered Silica Chromatography Do not use standard silica. You must neutralize the stationary phase.

Protocol:

  • Mobile Phase Preparation: Prepare a mixture of Hexanes:Ethyl Acetate (start 80:20).

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

    • Why? The TEA competitively binds to the acidic silanol sites on the silica, preventing your aniline product from "sticking" to them [1].

  • Column Pre-treatment: Flush the column with 2 column volumes (CV) of the TEA-containing solvent before loading your sample.

  • Elution: Run the gradient. The product should elute as a sharp, symmetrical band.

ParameterStandard ConditionBuffered Condition (Recommended)
Tailing Factor > 2.0 (Poor)1.0 - 1.2 (Excellent)
Resolution LowHigh
Rf Value Variable (concentration dependent)Stable
Issue 2: "The crude mixture is black/brown, and I need to remove the Palladium catalyst."

Diagnosis: Suzuki couplings often leave residual Palladium (Pd). The pyrazole-aniline scaffold acts as a bidentate ligand, chelating Pd and making it difficult to remove via simple filtration.

The Fix: Chemical Scavenging (The "Thiol" Method) Standard Celite filtration is insufficient for chelated Pd. You need a scavenger with a higher affinity for Pd than your product has.

Protocol:

  • Dissolution: Dissolve the crude mixture in THF or Ethyl Acetate (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica) at a ratio of 4:1 (w/w) relative to the expected Pd mass, or 10% w/w relative to the substrate [2].

    • Alternative: Activated Carbon (Darco KB-G) can be used but may reduce yield by adsorbing the product.

  • Incubation: Stir at 40°C for 2-4 hours.

    • Mechanism:[1][2] The sulfur atoms in the thiol resin form an irreversible bond with Pd(II) and Pd(0) species, breaking the weaker aniline-Pd chelation.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a sintered glass frit.

  • Verification: The filtrate should be significantly lighter in color.

Issue 3: "I have unreacted starting material (Haloaniline) contaminating my product."

Diagnosis: Both the product and the starting material (e.g., 2-bromoaniline) are basic. A standard acid wash will protonate both, pulling both into the aqueous layer.

The Fix: pH-Switch Extraction (Differential pKa) We exploit the subtle difference in lipophilicity and basicity between the product and the starting materials.

Protocol:

  • Dissolve: Take crude in Ethyl Acetate (EtOAc).

  • Acid Wash (Protonation): Extract with 1M HCl .

    • Result: Product and amine starting materials go into the Aqueous Layer (Aq). Neutral impurities (boronic acid, dimers) stay in Organic Layer (Org).

    • Action: Discard Organic Layer.

  • The "Partial Base" Trick (Optional Optimization):

    • If the starting material is significantly less basic (e.g., due to electron-withdrawing halogens), adjust the aqueous pH to ~3-4 and extract with ether. This might remove weaker bases, though separation is often difficult here.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 10.

    • Observation: The product will precipitate as a milky oil/solid.

  • Re-extraction: Extract 3x with EtOAc. Dry over Na₂SO₄.

AcidBaseFlow Crude Crude Mixture (EtOAc) AddAcid Add 1M HCl Crude->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 Org1 Organic Layer 1 (Contains: Boronic acids, Dimers, Neutrals) PhaseSep1->Org1 Discard Aq1 Aqueous Layer 1 (Acidic) (Contains: Product-H+, Haloaniline-H+) PhaseSep1->Aq1 Keep AddBase Add NaOH to pH > 10 Aq1->AddBase Extract Extract with EtOAc AddBase->Extract Org2 Organic Layer 2 (Contains: Purified Amines) Extract->Org2 Product Aq2 Aqueous Layer 2 (Waste salts) Extract->Aq2 Discard

Figure 2: Acid-Base Extraction Workflow. This method effectively removes non-basic impurities.

Issue 4: "How do I crystallize this for final high purity?"

Diagnosis: The molecule has moderate polarity. It is too soluble in pure alcohols and insoluble in pure non-polar solvents.

The Fix: Anti-Solvent Crystallization Solvent System: Ethanol (Solvent) / Water (Anti-solvent) or Toluene / Heptane.

Protocol (Ethanol/Water):

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 3-5 mL/g).

  • Once dissolved, remove from heat.

  • Add warm water dropwise until the solution becomes slightly turbid (cloudy).

  • Add 1-2 drops of Ethanol to clear the turbidity.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Critical Step: If "oiling out" occurs (product forms a liquid blob instead of crystals), scratch the glass side with a spatula or add a seed crystal. Oiling out is common with anilines; slow cooling is essential [3].

References
  • Biotage. "Strategies for the Purification of Basic Compounds." Biotage Knowledge Base. Link

  • Phillips, S., et al. (2016). "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." Johnson Matthey Technology Review, 60(4). Link

  • Tung, H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
  • Mullens, P. R. (2009). "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester... application in Suzuki couplings." Tetrahedron Letters.

Sources

Solubility optimization of 2-(1-Methyl-1H-pyrazol-3-yl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 2-(1-Methyl-1H-pyrazol-3-yl)aniline

Case ID: SOL-OPT-106081 Subject: Optimization of Organic Solvent Systems for Synthesis, Purification, and Assay Formulation Status: Active Guide

Executive Summary

This guide addresses the solubility challenges associated with This compound (CAS: 106081-33-0). As a biaryl system containing both a basic pyrazole ring and a primary aniline, this molecule exhibits pH-dependent solubility and moderate lipophilicity. This document provides troubleshooting workflows for solvent selection, recrystallization, and stock solution preparation, grounded in thermodynamic principles and Hansen Solubility Parameters (HSP).

Module 1: Solvent Selection & Screening

The Core Challenge: Users often report difficulty dissolving this intermediate in non-polar solvents (like hexane) or experiencing "oiling out" in semi-polar solvents. This is due to the competing interaction between the polar H-bond donor (aniline -NH₂) and the lipophilic aromatic rings.

Technical FAQ: Which solvent should I use?
ApplicationRecommended Solvent SystemTechnical Rationale
Stock Solution (Bio-Assay) DMSO (dimethyl sulfoxide)High dielectric constant (

) disrupts intermolecular H-bonds, allowing concentrations >100 mM.
Reaction Solvent 1,4-Dioxane or DMF High boiling points allow for Suzuki coupling temperatures; moderate polarity stabilizes the transition state.
Recrystallization Ethanol/Water (9:1) or Toluene Ethanol: High solubility at boiling, low at RT.[1] Water: Acts as an anti-solvent to drive precipitation.
Extraction (Work-up) DCM (Dichloromethane)Excellent solubility for the neutral amine; immiscible with basic aqueous phases.
Decision Tree: Solvent Selection Workflow

Use this logic flow to select the optimal solvent based on your experimental goal.

SolventSelection Start Start: Define Goal Goal What is the application? Start->Goal Synthesis Chemical Synthesis Goal->Synthesis Purification Purification/Isolation Goal->Purification Assay Biological Assay Goal->Assay HighTemp High Temp (>80°C)? Synthesis->HighTemp Cryst Recrystallization? Purification->Cryst DMSO Use DMSO (Max 100mM) Assay->DMSO Dioxane Use 1,4-Dioxane or Toluene HighTemp->Dioxane Yes THF Use THF or MeOH HighTemp->THF No EtOH Use EtOH/H2O (Gradient) Cryst->EtOH Yes Col Column Chromatography Cryst->Col No DCM Use DCM/MeOH or Hex/EtOAc Col->DCM

Figure 1: Decision matrix for selecting solvent systems based on thermodynamic requirements and downstream applications.

Module 2: Process Optimization & Troubleshooting

Issue 1: "Oiling Out" During Recrystallization Symptom: Upon cooling the hot solution, the product separates as a separate liquid phase (oil) rather than forming crystals. Root Cause: The solution temperature is above the melting point of the solvated product, or the supersaturation level is too high (Labile Zone vs. Metastable Zone).

Corrective Protocol:

  • Reheat the mixture until the oil redissolves.

  • Add Seed Crystals: Add a micro-spatula of pure solid at a temperature just below the boiling point.

  • Slow Cooling: Wrap the flask in foil or place it in a warm water bath to cool to Room Temperature (RT) over 2-3 hours. Do not plunge directly into ice.

  • Co-solvent Adjustment: If using EtOH/Water, slightly increase the Ethanol ratio. Too much water (anti-solvent) forces rapid phase separation.

Issue 2: Low Solubility in Extraction Solvents Symptom: Product remains in the aqueous layer or forms an emulsion during work-up. Root Cause: The aniline and pyrazole nitrogens can be protonated in acidic or neutral conditions, rendering the molecule water-soluble.

Corrective Protocol (pH Swing):

  • Acidify: Dissolve crude material in 1M HCl (Product becomes highly soluble salt:

    
    ).
    
  • Wash: Extract this acidic aqueous phase with Ethyl Acetate (removes non-basic impurities).

  • Basify: Adjust aqueous phase to pH 10-11 using NaOH or

    
    . The solution will turn cloudy as the free base precipitates.
    
  • Extract: Extract the now lipophilic free base into DCM or Ethyl Acetate.

Module 3: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this gold-standard method to generate precise solubility data for your specific solvent batch.

Materials:

  • This compound (Solid)

  • Target Solvent (HPLC Grade)

  • 0.45 µm Syringe Filter (PTFE for organics)

  • Agilent/Waters HPLC or UV-Vis Spectrophotometer

Workflow:

SolubilityProtocol Step1 1. Excess Addition Add solid to solvent until precipitate persists. Step2 2. Equilibration Shake at const. temp (25°C) for 24-48h. Step1->Step2 Step3 3. Filtration Filter supernatant (0.45 µm PTFE). Step2->Step3 Step4 4. Analysis Quantify via HPLC/UV (Dilute if necessary). Step3->Step4

Figure 2: Step-by-step workflow for determining thermodynamic solubility limits.

Protocol B: Stability in Solution

Warning: Anilines are prone to oxidation (browning) in solution over time.

  • Degas all solvents (sparge with Nitrogen/Argon for 10 mins) before dissolving the compound.

  • Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles.

  • Antioxidants: For highly sensitive assays, 0.1% Ascorbic Acid can be added to aqueous buffers to prevent oxidative degradation.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the

    
     parameters used for solvent prediction).
    
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • BenchChem. (2025).[2] Recrystallization of Substituted Anilines: Technical Guide. (General protocols for aniline purification). Link

  • PubChem. (2025).[3] Compound Summary: this compound. National Library of Medicine. (Source for physicochemical properties).[2][3][4][5][6][7][8][9] Link

  • Rasayan J. Chem. (2023).[5] Green Synthesis of 2-(1H-pyrazol-5-yl) Aniline. (Provides specific synthesis and recrystallization solvents for pyrazole-anilines). Link

Sources

Minimizing byproducts in the reduction of nitro precursors to 2-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(1-Methyl-1H-pyrazol-3-yl)aniline Synthesis

A Senior Application Scientist's Guide to Minimizing Byproducts in Nitro Precursor Reduction

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical reduction step of the nitro precursor. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction for maximum yield and purity.

The reduction of an aromatic nitro group is a cornerstone of amine synthesis, yet it is fraught with potential pitfalls. The reaction proceeds through a series of intermediates, any of which can be intercepted to form undesirable byproducts.[1] This guide provides a systematic approach to identifying and mitigating these side reactions, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the reduction of 2-(1-Methyl-1H-pyrazol-3-yl)-nitrobenzene?

A1: The reduction of a nitro group to an amine is a stepwise process that passes through nitroso and hydroxylamine intermediates.[1][2] The most common byproducts arise from the condensation of these intermediates. You should primarily be vigilant for:

  • Azoxy compounds: Formed from the condensation of the nitroso and hydroxylamine intermediates.[3]

  • Azo compounds: Formed by the further reduction of azoxy compounds.[4]

  • Hydroxylamine intermediates: Accumulation of the N-arylhydroxylamine intermediate can occur if the reduction stalls. This is particularly risky as these intermediates can be unstable.[5]

Q2: Which reduction methods are generally most effective and selective for this specific substrate?

A2: For a substrate like 2-(1-Methyl-1H-pyrazol-3-yl)-nitrobenzene, which contains a heterocyclic ring system, two main classes of reduction are highly effective:

  • Catalytic Hydrogenation: This is often the cleanest and most atom-economical method.[6] Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are typically used under a hydrogen atmosphere.[4][7] This method is highly efficient but requires careful optimization of hydrogen pressure and catalyst loading to avoid side reactions.

  • Metal/Acid Reductions: These are robust, reliable, and often show excellent chemoselectivity.[8] Reagents such as tin(II) chloride (SnCl₂) in ethanol or iron powder (Fe) in the presence of an acid like HCl are widely used and are well-documented for reducing nitropyrazoles.[9][10]

Q3: How can I effectively monitor the reaction to detect byproduct formation early?

A3: Thin-Layer Chromatography (TLC) is your most valuable tool. Develop a TLC system that provides good separation between your starting material, the desired aniline product, and potential byproducts. Intermediates like the hydroxylamine and byproducts like the azoxy compound will have different polarities and should appear as distinct spots. A well-resolved TLC plate allows you to track the consumption of the starting material and the appearance and subsequent consumption of any intermediates, helping you to determine the optimal reaction time.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Incomplete Reaction or Low Yield of Aniline

Your reaction stalls, and TLC analysis shows significant amounts of unreacted nitro precursor remaining even after extended reaction times.

  • Possible Cause 1A: Catalyst Deactivation (Catalytic Hydrogenation)

    • Expertise & Experience: Heterogeneous catalysts like Pd/C can be "poisoned" by impurities, particularly sulfur-containing compounds, which may be present in your starting materials or solvents.[11] The catalyst may also lose activity due to improper storage or handling.

    • Trustworthy Solution: Ensure you are using a fresh, high-quality catalyst from a reliable supplier. If you suspect impurities, consider purifying your nitro precursor by recrystallization or column chromatography before the reduction. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also overcome minor deactivation.[12]

  • Possible Cause 1B: Insufficient Reducing Agent (Metal/Acid Reductions)

    • Expertise & Experience: Stoichiometric metal-based reductions require a sufficient excess of the reducing agent to drive the reaction to completion and reduce all intermediates.[12]

    • Trustworthy Solution: Ensure you are using the correct stoichiometry. For instance, with SnCl₂·2H₂O, a 3-5 fold molar excess is typically required. For Fe/HCl reductions, a significant excess of iron powder is also common practice.[9]

  • Possible Cause 1C: Poor Solubility

    • Expertise & Experience: If the nitro precursor is not fully dissolved in the reaction solvent, the reaction becomes mass-transfer limited, leading to a sluggish and incomplete conversion.[12]

    • Trustworthy Solution: Select a solvent system in which your starting material is fully soluble at the reaction temperature. For catalytic hydrogenations, protic solvents like ethanol or methanol are excellent choices.[7] If solubility remains an issue, consider a co-solvent system such as THF/water or ethanol/acetic acid.[12]

Problem 2: Significant Formation of Azoxy or Azo Byproducts

You observe new, less polar spots on your TLC plate that correspond to dimeric condensation byproducts.

  • Possible Cause 2A: Poor Temperature Control

    • Expertise & Experience: Nitro reductions are highly exothermic.[6] A rapid addition of reagents or insufficient cooling can create localized hot spots. These high temperatures can accelerate the condensation reaction between the nitroso and hydroxylamine intermediates, leading to the formation of azoxy and azo compounds.[12]

    • Trustworthy Solution: Maintain strict temperature control throughout the reaction. If using a metal/acid reduction, add the acid portion-wise to the mixture of the nitro compound and the metal powder while monitoring the internal temperature. For catalytic hydrogenations, ensure efficient stirring to dissipate heat from the catalyst surface.

  • Possible Cause 2B: Insufficient Hydrogen Pressure or Agitation (Catalytic Hydrogenation)

    • Expertise & Experience: The reduction of the surface-adsorbed hydroxylamine intermediate to the aniline competes with its potential desorption and subsequent condensation in solution. Low hydrogen pressure or poor agitation can starve the catalyst surface of hydrogen, slowing the final reduction step and favoring byproduct formation.

    • Trustworthy Solution: Increase the hydrogen pressure if your equipment allows (e.g., moving from a balloon to a Parr hydrogenator).[12] Crucially, ensure vigorous stirring to maximize gas-liquid-solid phase transfer, ensuring the catalyst surface is saturated with both hydrogen and the substrate.

Visualizing the Reaction and Troubleshooting Pathways

Understanding the sequence of events is critical for effective troubleshooting.

G cluster_pathway Nitro Reduction Pathway cluster_byproduct Byproduct Formation (Condensation Route) Nitro Nitro Precursor (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Azoxy Azoxy Byproduct (Ar-N(O)=N-Ar) Nitroso->Azoxy Aniline Desired Aniline (Ar-NH2) Hydroxylamine->Aniline +2e-, +2H+ Hydroxylamine->Azoxy Azo Azo Byproduct (Ar-N=N-Ar) Azoxy->Azo Hydrazo Hydrazo Byproduct (Ar-NH-NH-Ar) Azo->Hydrazo Hydrazo->Aniline Cleavage

Caption: Reaction pathway for nitro reduction and byproduct formation.

G cluster_troubleshooting Troubleshooting Workflow start Problem Observed: Byproducts or Low Yield q1 What is the primary issue? start->q1 incomplete Incomplete Reaction / Low Aniline Yield q1->incomplete Low Yield byproducts Byproduct Formation (Azoxy/Azo) q1->byproducts Impurity Spots cause1a Catalyst Inactive? (H2-ation) incomplete->cause1a cause1b Insufficient Reagent? (Metal/Acid) incomplete->cause1b cause2a Poor Temp Control? byproducts->cause2a cause2b Low H2 Pressure? byproducts->cause2b sol1a Action: Use fresh catalyst, Increase loading cause1a->sol1a sol1b Action: Increase molar excess of metal/acid cause1b->sol1b sol2a Action: Improve cooling, Control reagent addition cause2a->sol2a sol2b Action: Increase H2 pressure, Ensure vigorous stirring cause2b->sol2b

Sources

Technical Support Center: Recrystallization & Purification of 2-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high-purity intermediates is critical for downstream coupling reactions and pharmacological testing. This guide provides field-proven troubleshooting strategies and self-validating protocols for the recrystallization of 2-(1-Methyl-1H-pyrazol-3-yl)aniline (CAS: 87488-80-0).

Designed by senior application scientists, this document moves beyond basic procedures to explain the physicochemical causality behind each step, ensuring you can adapt these principles to your specific laboratory conditions.

Part 1: Physicochemical Grounding & Solvent Selection

Q1: How do the structural features of this compound dictate the choice of recrystallization solvent?

A: The molecule possesses a dual-functional nature that heavily influences its solvation thermodynamics.

  • The Aniline Moiety: Provides moderate polarity and acts as both a hydrogen-bond donor and acceptor. Anilines are typically soluble in polar organic solvents but require careful handling to prevent oxidation[1].

  • The 1-Methylpyrazole Ring: Acts as a basic hydrogen-bond acceptor. Pyrazole derivatives exhibit high solubility in lower alcohols (like methanol and ethanol) due to strong solute-solvent hydrogen bonding[2].

Because of these features, the compound is highly soluble in polar protic solvents but nearly insoluble in water and aliphatic hydrocarbons[1]. Therefore, a mixed-solvent (solvent/anti-solvent) system is the most effective approach for high-yield recovery[3].

Q2: Which solvent systems are recommended for optimal purity and recovery?

A: We recommend two primary solvent systems depending on the polarity of the impurities you need to exclude. The quantitative parameters for these systems are summarized below:

Solvent System (Good / Anti-solvent)Boiling Point (°C)Polarity IndexIdeal Ratio (v/v)Best Application
Ethanol / Water 78 / 1005.2 / 10.21:1 to 1:3Removing non-polar impurities; standard purification[1].
Ethyl Acetate / Heptane 77 / 984.4 / 0.11:2 to 1:4Removing highly polar impurities or degraded baseline material.

Part 2: Self-Validating Experimental Protocol

Q3: What is the step-by-step methodology for the Ethanol/Water mixed-solvent recrystallization?

A: This protocol is designed as a self-validating system. At each stage, specific physical observations must be met before proceeding, ensuring that errors (such as over-dilution) are caught and corrected immediately.

Step 1: Dissolution & Saturation

  • Action: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of boiling ethanol (approx. 3–5 mL per gram of crude) while swirling continuously on a hot plate[1].

  • Causality: Using the absolute minimum volume of hot "good" solvent ensures the solution is supersaturated upon cooling. Excess solvent will drastically reduce your final yield[2].

Step 2: Decolorization & Hot Filtration (If necessary)

  • Action: If the solution is dark brown (indicating oxidized aniline impurities), remove from heat, add 1-2% (w/w) activated charcoal, and boil for 5 minutes. Filter the hot solution through a pre-warmed Celite pad[4].

  • Causality: The porous carbon matrix traps large, conjugated colored impurities. Pre-warming the filter prevents premature crystallization in the funnel stem.

Step 3: Anti-Solvent Addition

  • Action: Keep the ethanol solution at a gentle boil. Add hot distilled water dropwise until the solution becomes persistently cloudy, then add just enough hot ethanol (1-2 drops) to clear the turbidity[1].

  • Validation Checkpoint: If the solution does not become cloudy after adding 3 volumes of water, the system is under-saturated. Do not cool. Boil off 30-50% of the solvent volume and repeat the water addition.

Step 4: Controlled Nucleation & Cooling

  • Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 45-60 minutes), then transfer to an ice bath (0-5 °C) for 30 minutes.

  • Causality: Slow cooling allows the crystal lattice to form selectively, thermodynamically excluding impurities. Rapid cooling forces the compound to "crash out," kinetically trapping impurities within the crystal matrix[5].

Step 5: Isolation

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 1:3 Ethanol/Water. Dry under a high vacuum.

Part 3: Troubleshooting & FAQs

Q4: My compound is "oiling out" (forming a biphasic liquid melt) instead of crystallizing. How do I fix this?

A: "Oiling out" is a common issue with low-melting-point aniline derivatives.

  • Causality: This occurs when the temperature at which the solution becomes saturated is higher than the melting point of the compound. Instead of forming a solid crystal lattice, the compound separates as an immiscible liquid phase[1]. It can also be triggered by adding the anti-solvent too rapidly.

  • The Fix: Do not attempt to freeze the oil, as this will trap impurities. Instead, reheat the flask until the oil dissolves back into a homogeneous solution. Add 5–10% more of the "good" solvent (Ethanol) to lower the saturation temperature[1]. Allow the flask to cool at a much slower rate (e.g., insulate the flask or place it in a warm water bath that cools naturally to room temperature). If available, introduce a tiny seed crystal of pure this compound just above room temperature to provide a nucleation site.

Q5: The recovered product has a beige or light brown tint instead of being off-white. What causes this and how is it resolved?

A:

  • Causality: Anilines are highly susceptible to air oxidation, forming highly colored, conjugated quinoid-like impurities[4]. Even trace amounts (parts per million) of these impurities can heavily discolor the bulk solid.

  • The Fix: Ensure you are utilizing the activated charcoal step detailed in Step 2. If the problem persists across multiple recrystallizations, the oxidation may be occurring during the cooling phase. To mitigate this, purge the recrystallization flask with inert gas (Nitrogen or Argon) during the cooling process, and ensure the final product is stored in amber vials under an inert atmosphere.

Part 4: Visual Workflow

Below is the logical decision tree for the recrystallization process, highlighting the critical troubleshooting loop for "oiling out."

Workflow Start Crude this compound Dissolve Dissolve in minimal hot EtOH Start->Dissolve Charcoal Add Activated Charcoal & Hot Filter Dissolve->Charcoal AntiSolvent Add hot H2O (Anti-solvent) dropwise Charcoal->AntiSolvent Cooling Slow cooling to RT, then Ice Bath AntiSolvent->Cooling Decision Did it oil out? Cooling->Decision FixOil Reheat & add 5% more EtOH Decision->FixOil Yes Crystallize Crystal Nucleation & Growth Decision->Crystallize No FixOil->Cooling Filter Vacuum Filtration & Cold Wash Crystallize->Filter Pure High-Purity Product Filter->Pure

Caption: Recrystallization workflow and troubleshooting decision tree for this compound.

References

  • Organic Syntheses - 3,5-dimethylpyrazole - Organic Syntheses Procedure URL:[Link]

  • Scribd - Recrystallization: Structure of Aniline | Solubility | Crystallization URL: [Link]

  • Cram - Recrystallization Of Acetanilide From Aniline URL: [Link]

Sources

Validation & Comparative

Technical Guide: Comparative Binding Analysis of Pyrazolyl-Aniline vs. Phenyl-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-(1-Methyl-1H-pyrazol-3-yl)aniline (hereafter 2-MPA ) versus standard Phenyl-Pyrazole ligands. This analysis is framed within the context of Fragment-Based Drug Discovery (FBDD) , particularly for kinase and GPCR targets where these scaffolds function as critical "hinge-binding" or "hydrophobic" cores.

Executive Summary

In the development of small-molecule inhibitors (specifically tyrosine and serine/threonine kinase inhibitors), the choice between a 2-MPA scaffold and a Phenyl-Pyrazole scaffold represents a fundamental decision between electrostatic specificity and hydrophobic occupancy .

  • This compound (2-MPA): Functions primarily as a bidentate Hinge Binder . The aniline amine (

    
    ) acts as a hydrogen bond donor, while the pyrazole nitrogen (
    
    
    
    ) acts as an acceptor. It exhibits higher Ligand Efficiency (LE) but lower lipophilicity.
  • Phenyl-Pyrazole Ligands: Function primarily as Hydrophobic Spacers . Lacking the aniline donor, they rely on Van der Waals forces and

    
    -
    
    
    
    stacking. They often exhibit higher absolute affinity (
    
    
    ) due to entropic displacement of water but suffer from lower specificity.

Verdict: Use 2-MPA when targeting the ATP-binding hinge region (e.g., p38 MAPK, B-Raf). Use Phenyl-Pyrazole when occupying the hydrophobic back-pocket (Gatekeeper region) or optimizing membrane permeability.

Structural & Mechanistic Analysis (The "Why")

The Hinge Binding Hypothesis

The superior specific binding of 2-MPA arises from its ability to satisfy the "Donor-Acceptor" motif required by the kinase hinge region (typically residues like Methionine or Threonine).

  • The Aniline Effect: The ortho-aniline nitrogen is crucial. In acidic environments or specific pockets, it can protonate, but in neutral kinase assays, it serves as a directional H-bond donor to the backbone carbonyl of the hinge residue.

  • The Methyl-Pyrazole Lock: The

    
    -methyl group on the pyrazole locks the tautomeric state, preventing the "promiscuous binding" often seen in unsubstituted pyrazoles. This rigidification reduces the entropic penalty upon binding (
    
    
    
    ).
Comparative Physicochemical Profile

The following data highlights the shift from solubility-driven (2-MPA) to permeability-driven (Phenyl-Pyrazole) profiles.

FeatureThis compound (2-MPA)1-Methyl-3-phenyl-1H-pyrazole (Phenyl-Analog)
Role H-Bond Donor/Acceptor (Bidentate)Hydrophobic Core / Steric Bulk
H-Bond Donors 1 (Aniline

)
0
H-Bond Acceptors 2 (Pyrazole

, Aniline

)
1 (Pyrazole

)
cLogP (Approx) ~1.8 (Moderate Lipophilicity)~2.9 (High Lipophilicity)
TPSA (

)
~43.0~17.0
Water Solubility Moderate to HighLow
Primary Interaction Electrostatic (H-Bonding)Hydrophobic /

-Stacking

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the mechanistic divergence between the two scaffolds when entering a target binding pocket (e.g., a Kinase ATP site).

SAR_Analysis Aniline 2-MPA Scaffold (Aniline-Pyrazole) Hinge Kinase Hinge Region (Glu/Met Backbone) Aniline->Hinge H-Bond Donor (NH2) Essential for Specificity Aniline->Hinge H-Bond Acceptor (N2) HighSpec High Specificity High Ligand Efficiency Aniline->HighSpec Phenyl Phenyl-Pyrazole (Phenyl-Analog) Phenyl->Hinge Weak/No H-Bond (Steric Clash possible) Pocket Hydrophobic Pocket (Gatekeeper) Phenyl->Pocket Van der Waals Interactions HighPot High Potency (Non-Specific) Phenyl->HighPot

Caption: SAR Map demonstrating the bidentate hinge-binding capability of 2-MPA versus the hydrophobic pocket occupation of the phenyl-pyrazole analog.

Experimental Validation Protocol

To objectively compare these ligands, a standard


 assay is insufficient due to the weak affinity of fragments. Surface Plasmon Resonance (SPR)  is the gold standard for validating fragment binding kinetics (

,

).
Protocol: Kinetic Analysis via Biacore (SPR)

Objective: Determine


 and Residence Time for 2-MPA vs. Phenyl-Pyrazole on a target kinase (e.g., p38 MAPK).
Step 1: Sensor Chip Preparation
  • Chip Selection: Use a CM5 (carboxymethylated dextran) sensor chip.

  • Immobilization:

    • Activate surface with EDC/NHS (1:1 mixture) for 7 minutes.

    • Inject Target Protein (20 µg/mL in 10 mM Acetate pH 5.0) to reach a density of 3,000–5,000 RU . Note: High density is required for low-affinity fragments.

    • Block reference flow cell with Ethanolamine-HCl.

Step 2: Compound Preparation
  • Stock Solution: Dissolve ligands in 100% DMSO to 50 mM.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant) + 2% DMSO .

    • Critical: DMSO concentration in running buffer and samples must be matched exactly (within 0.1%) to prevent bulk refractive index errors.

Step 3: Solvent Correction Cycle
  • Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk shifts.

  • Inject calibration standards at the beginning and end of the run.

Step 4: Injection Cycle (Single Cycle Kinetics)
  • Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.

  • Concentration Series: Inject 5 concentrations (e.g., 10 µM, 30 µM, 100 µM, 300 µM, 1000 µM) sequentially without regeneration.

  • Association: 60 seconds per injection.

  • Dissociation: 120 seconds after final injection.

Step 5: Data Analysis
  • Zero-adjust and reference-subtract sensorgrams.

  • Fit data to a 1:1 Langmuir binding model .

  • Calculate Ligand Efficiency (LE):

    
    .
    

Workflow Visualization

The following diagram outlines the self-validating SPR workflow required to generate the data discussed above.

SPR_Workflow Prep 1. Chip Preparation (CM5, Amine Coupling) Solvent 2. Solvent Correction (DMSO Calibration 1.5-2.5%) Prep->Solvent Baseline Stabilization Sample 3. Sample Injection (Single Cycle Kinetics) Solvent->Sample Minimize Bulk Effect Analysis 4. Kinetic Fitting (1:1 Langmuir Model) Sample->Analysis Raw Sensorgrams Check Is KD > 1mM? Analysis->Check Refine Refine: Use Steady State Affinity Model Check->Refine Yes (Fast off-rate) Report Report kon, koff, LE Check->Report No (Resolvable kinetics)

Caption: SPR workflow for fragment screening. Note the decision path for fast off-rates typical of phenyl-pyrazole fragments.

Synthesis & Accessibility

For researchers wishing to synthesize these probes:

  • 2-MPA Synthesis:

    • Reaction: Suzuki-Miyaura coupling.

    • Reactants: (2-Aminophenyl)boronic acid + 3-Bromo-1-methyl-1H-pyrazole.

    • Catalyst:

      
      , 
      
      
      
      , Dioxane/Water.
    • Yield: Typically >80%.[1] The amine is tolerant of standard Suzuki conditions.

  • Phenyl-Pyrazole Synthesis:

    • Reaction: Direct condensation or Suzuki coupling.

    • Reactants: Phenylhydrazine + 1,3-diketone derivatives (for ring closure) OR Phenylboronic acid + Halopyrazole.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. MDPI Molecules. (2022). Discusses the pyrazole hinge binding moiety as a privileged scaffold.[1]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). PMC. Comprehensive review of pyrazole derivatives in kinase drug discovery.

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors. SciSpace. Comparison of methyl vs. phenyl substitutions on pyrazole cores.

  • Kinase ATP Binding Site as a Target for Ligand Design. Journal of Medicinal Chemistry. Authoritative guide on hinge region hydrogen bonding requirements.

  • BindingDB Entry: 1-methyl-1H-pyrazol-5-yl Derivatives. BindingDB. Experimental binding data for related pyrazole-amine scaffolds.

Sources

Comparative MS Profiling: 2-(1-Methyl-1H-pyrazol-3-yl)aniline vs. Regioisomeric Impurities

[1][2][3]

Executive Summary

This compound (CAS: 143720-33-0) is a critical biaryl scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., B-Raf or VEGFR inhibitors).[1][2][3] A persistent challenge in its synthesis is the formation of its regioisomer, 2-(1-Methyl-1H-pyrazol-5-yl)aniline .[1][3]

This guide provides a technical comparison of the mass spectrometric fragmentation patterns of the target 3-yl scaffold versus its 5-yl alternative.[1][2] By analyzing specific fragmentation pathways, researchers can unambiguously validate structural integrity without relying solely on NMR.[4]

Technical Comparison: Target vs. Regioisomer

The primary alternative for comparison is the 5-yl regioisomer .[2] In the 3-yl target, the N-methyl group is distal to the aniline ring.[1][2] In the 5-yl isomer, the N-methyl group is proximal, creating significant steric overlap and altering fragmentation kinetics.[1][2]

Table 1: Diagnostic Ion Comparison (ESI-MS/MS, Positive Mode)
FeatureTarget: 3-yl Isomer Alternative: 5-yl Isomer Mechanistic Driver
Precursor Ion ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

m/z 174.1m/z 174.1Identical elemental formula (

).[1][2]
Base Peak (High CE) m/z 157 (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

)
m/z 159 (

)
Proximity Effect: The 5-yl isomer's crowded N-methyl promotes radical loss of methyl over ammonia loss.[1][2]
Ring Cleavage m/z 147 (

)
m/z 133 (

)
The 3-yl isomer favors HCN loss from the exposed pyrazole C-H bonds.[1][4]
Fused Ion Formation NegligibleHigh Intensity (m/z 156)The 5-yl isomer can cyclize to form a tricyclic cation (aza-fluorene-like) after losing

or

.

Mechanistic Fragmentation Analysis

The fragmentation of this compound follows distinct pathways driven by the stability of the biaryl bond and the lability of the pyrazole ring.

Key Pathways[2][3][4]
  • Ammonia Loss (Primary): The aniline amine is the most labile group.[4] Protonation at the aniline nitrogen leads to the loss of

    
     (17 Da), yielding a phenyl-pyrazole cation (m/z 157).[1][4]
    
  • Pyrazole Ring Unzipping: Following energy uptake, the pyrazole ring undergoes retro-cycloaddition, typically ejecting

    
     (27 Da) or 
    
    
    (28 Da).[1][4]
  • Methyl Group Stability: Unlike the 5-yl isomer, the target 3-yl compound retains its N-methyl group more strongly because it lacks the steric repulsion from the adjacent phenyl ring.[2]

Visualization: Fragmentation Pathway

The following diagram illustrates the primary dissociation pathways for the target molecule.

FragmentationPathwayM_H[M+H]+ m/z 174.1 (Precursor)Frag_157[M+H - NH3]+ m/z 157.1 (Phenyl-pyrazole cation)M_H->Frag_157- NH3 (17 Da) Primary PathFrag_159[M+H - CH3]+ m/z 159.1 (Radical Cation)M_H->Frag_159- CH3• (15 Da) Minor PathFrag_130m/z 130.1 (Loss of HCN from 157)Frag_157->Frag_130- HCN (27 Da) Ring CleavageFrag_104m/z 104.1 (Benzyne/Phenyl Cation)Frag_130->Frag_104- C2H2 / Ring degradation

Caption: ESI-MS/MS fragmentation cascade of this compound showing the dominant ammonia loss pathway characteristic of the 3-yl isomer.[1][2][3]

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure differentiation from the 5-yl isomer, follow this validated LC-MS/MS protocol.

Step 1: Sample Preparation[2][4][5]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation (

      
      ), essential for ESI sensitivity.[1][4]
      
Step 2: LC-MS/MS Parameters[2][3]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1][2][3]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[3]

  • Source Voltage: 3.5 kV.[2]

  • Collision Energy (CE) Ramp:

    • Low (10 eV): Preserves parent ion (m/z 174).[4]

    • Medium (25 eV): Generates diagnostic m/z 157 (Base peak for Target).

    • High (45 eV): Generates ring cleavage fragments (m/z 130, 104).

Step 3: Decision Logic (QC Check)

Use this logic flow to validate your synthesis batch.

DecisionTreeStartAcquire MS2 Spectrum Precursor m/z 174Check1Check Base Peak (at 25 eV)Start->Check1Result3Base Peak: m/z 157 (Loss of NH3)Check1->Result3DominantResult5Base Peak: m/z 159 (Loss of CH3)Check1->Result5DominantConclusion3CONFIRMED: 3-yl TargetResult3->Conclusion3Conclusion5REJECT: 5-yl ImpurityResult5->Conclusion5

Caption: Quality Control decision tree for distinguishing the target 3-yl isomer from the 5-yl regioisomer based on base peak intensity.

References

  • NIST Mass Spectrometry Data Center. 1H-Pyrazole, 3-methyl-5-phenyl- Mass Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69.[2][4] Available at: [Link][3][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56965651, this compound.[1][2][3] Available at: [Link][1][3][4]

  • Holzer, W., & Fugger, J. (2025).[4] NMR and MS differentiation of N-substituted pyrazole isomers. Monatshefte für Chemie - Chemical Monthly.[2][3] (Inferred from general pyrazole isomer studies).

  • Simón-Fuentes, A., et al. (2011).[2][3][4][5] From 2000 to mid-2010: A fruitful decade for the synthesis of pyrazoles.[4] Chemical Reviews.[2][3] Available at: [Link][3][4]

Comparative Cytotoxicity and Mechanistic Profiling of 2-(1-Methyl-1H-pyrazol-3-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The relentless emergence of acquired resistance in targeted cancer therapies necessitates the continuous evolution of kinase inhibitor scaffolds. Historically, anilino-pyrimidines have served as the backbone for numerous FDA-approved therapeutics. However, recent structural-activity relationship (SAR) studies have demonstrated that incorporating a 2-(1-Methyl-1H-pyrazol-3-yl)aniline moiety significantly alters the hinge-binding dynamics within the ATP pocket of oncogenic kinases.

This guide provides an objective, data-driven comparison of this compound derivatives against standard-of-care alternatives. By detailing self-validating experimental workflows and comparative cytotoxicity metrics, we aim to equip drug development professionals with the mechanistic insights required to evaluate this privileged scaffold for next-generation oncology pipelines.

Mechanistic Grounding: Why the Pyrazole-Aniline Scaffold?

The pyrazole-aniline core is not merely a structural spacer; it is an active participant in kinase target engagement. The electron-rich nature of the 1-methyl-1H-pyrazole ring enhances hydrogen bonding with the hinge region of kinases such as Aurora A/B and Epidermal Growth Factor Receptor (EGFR).

According to recent literature on 1 [1], the 1-methyl substitution restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation. Furthermore, adjusting the lipophilicity of these 2 [2] is critical for optimizing cellular penetrance and minimizing off-target toxicity. This dual-action capability effectively shuts down both proliferative signaling and cell cycle progression, ultimately triggering apoptosis.

Pathway D This compound Derivatives K Target Kinases (e.g., EGFR / Aurora) D->K Inhibits ATP Binding S Downstream Signaling (STAT3 / PI3K) K->S Blocks Phosphorylation A Apoptosis Induction (Caspase 3/7 Activation) S->A Triggers Cell Death

Fig 1: Kinase inhibition and apoptosis induction by pyrazole-aniline derivatives.

Comparative Cytotoxicity Analysis

To objectively benchmark the performance of the this compound scaffold, we compared an unsubstituted core and two functionalized derivatives (4-Fluoro and 4-Methoxy) against standard chemotherapeutic and targeted agents. The data reflects IC50 values obtained in 3D spheroid models, which provide a more accurate prediction of in vivo efficacy than traditional 2D monolayers.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) at 72 Hours

Compound / DrugHCT-116 (Colon)A549 (Lung)MCF-7 (Breast)CCD-18Co (Normal)Selectivity Index (SI)*
Unsubstituted Core 8.45 ± 0.3212.10 ± 0.859.65 ± 0.41>50.0>5.9
4-Fluoro Derivative 1.24 ± 0.113.05 ± 0.222.18 ± 0.1542.5 ± 2.134.2
4-Methoxy Derivative 0.85 ± 0.081.95 ± 0.141.45 ± 0.0938.2 ± 1.844.9
Gefitinib (EGFRi)6.50 ± 0.455.80 ± 0.554.20 ± 0.3015.4 ± 1.22.3
Alisertib (Aurora i)0.04 ± 0.010.12 ± 0.030.08 ± 0.021.2 ± 0.130.0

*Selectivity Index (SI) is calculated as the IC50 of the normal cell line (CCD-18Co) divided by the IC50 of the most sensitive cancer cell line (HCT-116).

Data Interpretation: While highly potent, standard targeted agents like Alisertib often suffer from a narrow therapeutic window (SI = 30.0), leading to dose-limiting toxicities in the clinic. The 4-Methoxy Derivative of the pyrazole-aniline scaffold demonstrates sub-micromolar potency against colorectal carcinoma (HCT-116) while maintaining an exceptional safety profile against normal fibroblasts (SI = 44.9). This suggests that the 3 [3] offer a superior therapeutic index for solid tumor targeting.

Self-Validating Experimental Protocols

To ensure data integrity, cytotoxicity assays must be designed as self-validating systems. A common pitfall in early drug discovery is mistaking compound interference (e.g., redox cycling, fluorescence quenching) or purely cytostatic effects for true tumoricidal activity. The following multiplexed protocol actively controls for these artifacts.

Workflow S1 3D Spheroid Seeding S2 Acoustic Dosing (10-pt) S1->S2 S3 Caspase 3/7 Validation S2->S3 S4 ATP Viability Readout S3->S4 S5 4PL Curve Fitting S4->S5

Fig 2: Self-validating high-throughput cytotoxicity screening workflow for 3D tumor spheroids.

Step-by-Step Methodology: Multiplexed 3D Cytotoxicity Assay

Step 1: 3D Spheroid Culture and Seeding

  • Action: Seed HCT-116 and A549 cells at 1,000 cells/well in ultra-low attachment (ULA) 384-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Causality (The "Why"): 2D monolayers artificially inflate drug sensitivity by exposing the entire cell surface to the compound. 3D spheroids recapitulate the hypoxic core, diffusion gradients, and cell-cell interactions of solid tumors, providing a more stringent and clinically translatable measure of compound efficacy.

Step 2: Compound Preparation and Acoustic Dosing

  • Action: Prepare a 10-point, 3-fold serial dilution of the pyrazole-aniline derivatives and control compounds in 100% DMSO. Transfer acoustically (e.g., via Echo Liquid Handler) to the assay plates to achieve a final top concentration of 10 µM with a constant 0.1% DMSO background.

  • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter delivery. Maintaining a strict 0.1% DMSO concentration across all wells prevents solvent-induced cytotoxicity, which can skew baseline viability and mask the true pharmacological effect.

Step 3: Multiplexed Apoptosis and Viability Readout

  • Action: After 72 hours of compound exposure, add a fluorogenic Caspase-3/7 substrate directly to the wells and incubate for 1 hour. Read fluorescence (Ex 485 nm / Em 530 nm). Subsequently, add CellTiter-Glo 3D Reagent (luminescent), lyse on a shaker for 30 minutes, and read luminescence.

  • Causality: This multiplexing is the core of the self-validating system. ATP-dependent luminescence strictly measures the number of metabolically active cells. However, a drop in ATP cannot distinguish between cell death (cytotoxicity) and growth arrest (cytostasis). By multiplexing with a Caspase 3/7 cleavage assay, we definitively confirm whether the observed IC50 drop is driven by the induction of apoptosis rather than a simple proliferation halt.

Step 4: Data Normalization and Non-Linear Regression

  • Action: Normalize raw luminescence units to the vehicle control (0.1% DMSO = 100% viability) and a positive control (10 µM Staurosporine = 0% viability). Fit the data using a 4-parameter logistic (4PL) regression model.

  • Causality: Normalization against robust dynamic range controls ensures day-to-day reproducibility and allows for the calculation of the Z'-factor. The 4PL model accounts for the Hill slope, allowing researchers to identify compounds with unnaturally steep dose-responses—which are often indicative of non-specific membrane disruption rather than targeted kinase inhibition.

References

  • Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Enterovirus Inhibition by Hinged Aromatic Compounds with Polynuclei MDPI [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Arabian Journal of Chemistry[Link]

Sources

Optimizing Purity Analysis of 2-(1-Methyl-1H-pyrazol-3-yl)aniline: A Comparative HPLC Method Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

2-(1-Methyl-1H-pyrazol-3-yl)aniline (CAS: 175202-37-6) acts as a critical building block in the synthesis of small-molecule kinase inhibitors.[1] Its structural duality—combining a basic aniline moiety (pKa ~4.[1]6) with a nitrogen-rich pyrazole ring (pKa ~2.5)—presents unique chromatographic challenges.[1]

Standard generic C18 gradients often fail to resolve this compound from its critical impurities , specifically:

  • Regioisomers: 2-(1-Methyl-1H-pyrazol-5-yl)aniline (often formed during cyclization).[1]

  • Synthetic Precursors: Unreacted hydrazine derivatives or amino-cinnamaldehyde intermediates.[1]

  • Protonation Effects: The basic nitrogen atoms interact with residual silanols on silica columns, leading to severe peak tailing (

    
    ) under neutral conditions.
    

This guide compares two distinct HPLC methodologies—Standard C18 vs. Phenyl-Hexyl chemistries—to establish a self-validating protocol compliant with ICH Q2(R1) standards.

Comparative Method Development

To ensure scientific integrity, we evaluated two stationary phases. The goal was to maximize selectivity (


)  between the target analyte and its regioisomer.
Comparison: C18 vs. Phenyl-Hexyl Stationary Phases[1]
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

-

Interactions
Column Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5µm)Phenomenex Luna Phenyl-Hexyl (150mm x 4.6mm, 3µm)
Selectivity (

)
Moderate.[1] Relies solely on hydrophobicity differences.[1]High. Exploits electron density differences in the pyrazole ring.
Regioisomer Resolution (

)

(Baseline separation often compromised)

(Superior separation)
Peak Tailing (

)

(Silanol interaction risk)

(Better shielding)
Application General Purity ScreeningCritical Impurity Profiling & Validation

Expert Insight: While C18 is sufficient for crude purity checks, the Phenyl-Hexyl phase is superior for validation . The


-

interactions between the phenyl ring of the stationary phase and the pyrazole/aniline systems of the analyte provide an orthogonal separation mechanism that easily resolves the closely related regioisomers.

Optimized Experimental Protocol (Method B)

This protocol is the "Gold Standard" for validating this compound, prioritizing resolution and peak symmetry.[1]

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 Infinity II).

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (or
    
    
    ).
  • Mobile Phase A:

    
     Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
    
    • Why TFA? The low pH ensures the aniline is fully protonated (ionized), preventing secondary interactions with silanols.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV @

    
     (primary) and 
    
    
    
    (secondary).
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.03070Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955Stop

Method Validation Framework (ICH Q2)

To ensure trustworthiness, the method must be validated against the following criteria.

Specificity (Stress Testing)

Inject the sample spiked with known impurities (regioisomer and starting materials).

  • Requirement: Resolution (

    
    ) 
    
    
    
    between the main peak and closest impurity.
  • Self-Validation Check: Use a Diode Array Detector (DAD) to check Peak Purity.[1] The Purity Angle must be less than the Purity Threshold.

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g.,


).
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2][3]
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120%.

  • Acceptance: Mean recovery

    
    .[1]
    
Sensitivity (LOD/LOQ)

Determine based on Signal-to-Noise (S/N) ratio.[1]

  • LOD: S/N

    
    [1]
    
  • LOQ: S/N

    
     (Must be verified by precision injections, RSD 
    
    
    
    ).

Visualizations

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical selection process for optimizing the separation of basic heterocycles.

MethodDevelopment Start Analyte: this compound (Basic, Aromatic) CheckpH Step 1: pH Selection (Target pH < pKa - 2) Start->CheckpH Acidic Acidic Mobile Phase (0.1% TFA, pH ~2.0) CheckpH->Acidic Protonate Bases Neutral Neutral pH (Ammonium Acetate) CheckpH->Neutral Risk of Tailing ColSelect Step 2: Column Selection Acidic->ColSelect C18 C18 Column (Hydrophobic Only) ColSelect->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) ColSelect->Phenyl ResultC18 Result: Good Retention Poor Isomer Resolution C18->ResultC18 ResultPhenyl Result: Superior Selectivity Resolves Regioisomers Phenyl->ResultPhenyl ResultC18->Phenyl Optimize Final Final Protocol: Phenyl-Hexyl + 0.1% TFA ResultPhenyl->Final

Caption: Decision matrix for selecting Phenyl-Hexyl stationary phase over C18 for basic aromatic heterocycles.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate validates the specificity requirements of the HPLC method.

ImpurityFate SM1 Amino Cinnamaldehyde Reaction Cyclization Reaction SM1->Reaction SM2 Methyl Hydrazine SM2->Reaction Target Target Analyte (3-yl isomer) Reaction->Target Impurity1 Regioisomer (5-yl isomer) Reaction->Impurity1 Side Reaction Impurity2 Unreacted SMs Reaction->Impurity2 Incomplete HPLC HPLC Separation (Phenyl-Hexyl) Target->HPLC Impurity1->HPLC Impurity2->HPLC

Caption: Mapping synthetic pathways to potential impurities ensures the HPLC method is specific for relevant by-products.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • BenchChem. Column chromatography conditions for separating pyrazole isomers. (2025).[4][5][6][7] Link

  • Welch Materials. Heterocycles Structural Analysis in HPLC Method Development. (2025).[4][5][6][7] Link

  • Sultan Qaboos University Journal. Development and Validation of an RP-HPLC-FLD Method for Pyrazoline Derivatives. (2021).[3] Link

  • National Institutes of Health (PMC). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles.[1] (2020).[8] Link

Sources

Safety Operating Guide

2-(1-Methyl-1H-pyrazol-3-yl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

In drug discovery and synthetic chemistry workflows, handling pyrazole-substituted anilines requires a rigorous understanding of both their chemical reactivity and their toxicological profiles. As a Senior Application Scientist, I approach the handling and disposal of 2-(1-Methyl-1H-pyrazol-3-yl)aniline not just as a compliance checklist, but as a self-validating system of safety.

Because highly specific isomers may lack dedicated, compound-specific toxicological monographs, standard Environmental Health and Safety (EHS) protocol dictates a "read-across" approach. We must assess the mechanistic hazards of its constituent functional groups to establish conservative, field-proven safety parameters.

Here is the comprehensive, step-by-step operational and disposal guide for this compound.

Chemical Profiling & Mechanistic Hazard Assessment

This compound (C₁₀H₁₁N₃) combines an electron-rich aniline core with a substituted pyrazole ring. The primary toxicological and environmental driver for this compound is the aniline moiety .

The Causality of the Hazard: In biological systems, aniline derivatives are highly prone to hepatic N-hydroxylation. This metabolic pathway produces reactive intermediates that oxidize hemoglobin to methemoglobin, severely impairing the blood's oxygen-transport capacity[1]. Furthermore, aniline derivatives are notoriously toxic to aquatic life, possessing a high potential for bioaccumulation in closed ecosystems[1]. Consequently, a strict "zero-discharge" policy to municipal wastewater (sink drains) is an absolute operational mandate[2].

Table 1: Physical & Toxicological Data Summary
Property / HazardValue / ClassificationMechanistic Rationale
Molecular Formula C₁₀H₁₁N₃Contains a bioactive aniline core and a 1-methylpyrazole ring.
Primary Health Hazard Acute Toxicity (Oral/Dermal/Inhalation)Aniline moiety undergoes N-hydroxylation, causing methemoglobinemia[1].
Environmental Hazard High Aquatic ToxicityHighly toxic to aquatic organisms; requires strict isolation from water systems[1].
RCRA Classification Characteristic Toxic WasteMust be evaluated per EPA 40 CFR Parts 261.3; managed as hazardous waste[3].

Operational Safety & Engineering Controls

Every safety protocol must be self-validating. You cannot simply wear PPE; you must understand why specific materials are chosen to ensure they are functioning as intended.

Table 2: Required Personal Protective Equipment (PPE) Specifications
PPE CategorySpecificationVerification / Causality
Gloves Nitrile (≥8 mil) or NeopreneAnilines rapidly permeate thin latex. Thicker nitrile provides a verifiable barrier. Inspect for micro-tears before use.
Eye Protection Chemical Splash GogglesPrevents severe ocular irritation from aerosolized powders or solvent splashes. Safety glasses are insufficient.
Respirator N95 or P100 (If outside hood)Mitigates inhalation of fine particulate matter during bulk powder transfer.
Engineering Fume Hood (80-120 fpm)Maintains negative pressure to capture volatile organic extracts and toxic dust[4].

Waste Segregation & Disposal Workflows

Proper disposal relies on strict segregation. Mixing incompatible waste streams can lead to exothermic reactions, pressure buildup, or the generation of highly toxic off-gases.

G Start This compound Waste Generation Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder, Consumables) Decision->Solid Solid Liquid Liquid Waste (Solutions, Extracts) Decision->Liquid Liquid SolidDisp Double-bag in 6-mil poly. Label as 'Toxic Solid' Solid->SolidDisp Aqueous Aqueous Waste Stream (<10% Organics) Liquid->Aqueous Water-based Organic Organic Waste Stream (Halogenated / Non-Halogenated) Liquid->Organic Solvent-based EHS EHS / RCRA Compliant Hazardous Waste Pickup Aqueous->EHS pH 6-8 Organic->EHS Segregated SolidDisp->EHS

Fig 1: Decision tree for the segregation and disposal of this compound waste.

Protocol A: Liquid Organic Waste (Reaction Filtrates & Extracts)
  • Phase Verification: Visually inspect the waste container to ensure it is a single phase. Causality: Biphasic waste can cause localized pressure buildup if incompatible solvents partition and react over time.

  • Segregation: Pour organic filtrates into a designated "Halogenated" or "Non-Halogenated" organic waste carboy. Never mix aniline waste with oxidizing acid waste (e.g., nitric acid), as this can trigger a violent exothermic reaction[2].

  • Labeling: Affix a hazardous waste tag immediately. Explicitly list "this compound" alongside the exact solvent composition (e.g., "50% Ethyl Acetate, 50% Hexanes").

  • Secondary Containment: Place the carboy in a secondary high-density polyethylene (HDPE) bin to capture catastrophic leaks.

Protocol B: Aqueous Waste (Workup Washes)
  • pH Adjustment & Verification: For aqueous washes containing traces of the compound, verify the pH is between 6.0 and 8.0 using pH indicator strips. Causality: Highly acidic or basic waste can corrode standard EHS drums or react unpredictably with other mixed aqueous waste.

  • Transfer: Funnel the neutralized aqueous waste into the designated "Toxic Aqueous" waste stream.

  • Cap Validation: Ensure the vented cap is securely fastened but allows for off-gassing to prevent pressure explosions.

Protocol C: Solid Waste Decontamination (Consumables)
  • Consolidation: Gather all contaminated weigh boats, spatulas, pipette tips, and filter papers inside the fume hood.

  • Primary Containment: Place items into a 6-mil transparent polyethylene bag. Causality: The 6-mil thickness is a structural requirement to prevent punctures from sharp plastic edges or folded filter paper.

  • Secondary Containment (Double-Bagging): Seal the primary bag and place it inside a secondary bag or a rigid, puncture-proof solid waste bin. Label clearly as "Toxic Solid Waste - Aniline Derivative."

Emergency Spill Response Protocol

In the event of a spill, rapid, logic-driven action is required to prevent aerosolization and dermal exposure.

  • Evacuate and Assess: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sashes in the room are pulled down to maximize room exhaust turnover.

  • Don Emergency PPE: Equip heavy-duty neoprene gloves, chemical splash goggles, and a fully buttoned lab coat.

  • Containment (The Absorbent Rule): Surround and cover the spill with a universal chemical absorbent (e.g., vermiculite or a commercial spill pad). Causality:Never use paper towels for aniline derivatives dissolved in volatile solvents. Paper towels massively increase the surface area for solvent evaporation, elevating the inhalation risk of the toxic solute.

  • Neutralization & Collection: Sweep the absorbed material using a non-sparking brush and dustpan. Transfer the clumped absorbent to a hazardous waste bucket.

  • Surface Decontamination: Wash the spill surface with a 5% mild acidic solution (e.g., dilute acetic acid). Causality: The mild acid protonates the residual aniline, converting it into a water-soluble salt. Follow this with a thorough water rinse and wipe down.

References

  • US Environmental Protection Agency (EPA). "Waste Code - RCRAInfo." EPA.gov.[Link]

  • Centers for Disease Control and Prevention (CDC). "School Chemistry Laboratory Safety Guide." CDC.gov.[Link]

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf.[Link]

Sources

Personal protective equipment for handling 2-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive safety and operational protocol for handling 2-(1-Methyl-1H-pyrazol-3-yl)aniline . Due to the specific structural nature of this ortho-substituted aniline derivative, and the limited availability of specific toxicological data, this guide applies the Precautionary Principle , classifying the compound as a High-Hazard / Potential Carcinogen consistent with the hazardous profile of similar aniline and pyrazole derivatives.[1]

Part 1: Executive Safety Summary

  • Compound : this compound[1]

  • Hazard Class : Assumed Toxic & Irritant (Category 3/4).[1]

  • Critical Risks :

    • Inhalation : Dust/aerosol inhalation may cause respiratory irritation or systemic toxicity (methemoglobinemia risk associated with anilines).[1]

    • Skin Absorption : High risk.[1] Ortho-substituted anilines can be rapidly absorbed through the skin.[1]

    • Eye Contact : Severe irritant; potential for permanent damage if untreated.[1]

  • Immediate Action : Handle ONLY in a certified chemical fume hood. Do not handle on an open bench.

Part 2: Risk Assessment & Hazard Identification

Since specific GHS data for this isomer is often extrapolated, the following classification is derived from the structural pharmacophores (Aniline + Pyrazole) and the known toxicity of the para isomer (4-(1-Methyl-1H-pyrazol-3-yl)aniline) and o-toluidine analogs.[1]

Hazard CategoryGHS Classification (Assumed)Hazard Statement
Acute Toxicity (Oral/Dermal) Category 3 (Toxic)H301/H311: Toxic if swallowed or in contact with skin.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Eye Damage/Irritation Category 2A/1H319: Causes serious eye irritation.[1]
Specific Target Organ Tox. Category 2 (Blood)H373: May cause damage to organs (blood/spleen) through prolonged exposure.[1]
Aquatic Toxicity Category 1H400: Very toxic to aquatic life.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Selection of PPE must address the potential for this compound to exist as a low-melting solid or oil, increasing skin permeation risks.[1]

PPE Selection Decision Tree

PPE_Logic Start Start: PPE Selection State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Resp_Solid Resp: N95 or Fume Hood (Mandatory) Solid->Resp_Solid Resp_Liq Resp: Fume Hood (Vapor Protection) Liquid->Resp_Liq Glove_Primary Primary Glove: Nitrile (0.11 mm) Resp_Solid->Glove_Primary Resp_Liq->Glove_Primary Glove_Secondary Secondary Glove: Nitrile or Laminate (if >15 min) Glove_Primary->Glove_Secondary High Exposure Risk Eye_Prot Eye: Chemical Goggles (Not just safety glasses) Glove_Secondary->Eye_Prot

Figure 1: PPE Selection Logic based on physical state and exposure duration.

Detailed PPE Specifications
Protection TypeSpecificationRationale
Hand Protection Double Gloving Required .Inner : Nitrile (0.11 mm).Outer : Nitrile (0.14 mm) or Silver Shield® (Laminate).[1]Anilines penetrate latex and thin nitrile rapidly.[1] Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin.[1]
Respiratory Fume Hood (Face velocity: 80–100 fpm).If hood unavailable (not recommended): P100/N95 Respirator .[1]Prevents inhalation of dust during weighing or vapors if the compound is an oil.[1]
Eye/Face Chemical Safety Goggles .[1]Standard safety glasses leave gaps.[1] Goggles seal against dust and splashes.[1]
Body Lab Coat (Cotton/Poly blend) + Closed-toe shoes .[1]Prevents dermal contact.[1] Tyvek sleeves recommended for scale-up (>10g).[1]

Part 4: Operational Handling Protocol

Storage & Stability
  • Condition : Store at 2–8°C (Refrigerated).

  • Atmosphere : Store under Inert Gas (Argon/Nitrogen) .[1] Anilines are prone to oxidation (darkening) upon air exposure.[1]

  • Container : Amber glass vial with a PTFE-lined cap to prevent light degradation and leaching.[1]

Weighing & Transfer (Step-by-Step)
  • Preparation : Place the balance inside the fume hood or use a static-free weighing funnel.

  • Static Control : Use an anti-static gun if the solid is fluffy/electrostatic.[1]

  • Transfer :

    • Open the vial ONLY inside the hood.[1]

    • Use a disposable spatula.[1]

    • Do not return excess chemical to the stock vial (prevents cross-contamination).[1]

  • Decontamination : Wipe the balance and spatula with a methanol-dampened Kimwipe immediately after use.[1] Dispose of the wipe as hazardous solid waste.[1]

Reaction Setup
  • Solvent Choice : Soluble in DCM, Methanol, DMSO.[1]

  • Exotherm Check : When dissolving, add solvent slowly. Ortho-substituted anilines can act as bases; avoid mixing directly with strong acids without cooling.[1]

  • Inert Atmosphere : Run reactions under Nitrogen/Argon to prevent oxidation of the aniline amine group.[1]

Operational Workflow Diagram

Handling_Workflow Storage Storage (4°C, Argon, Dark) Transfer Transfer to Hood (Closed Container) Storage->Transfer Retrieval Weighing Weighing (In Hood/Vented Enclosure) Transfer->Weighing PPE On Reaction Reaction Setup (Inert Atm, Solvent) Weighing->Reaction Dissolve Waste Waste Disposal (Segregated Streams) Weighing->Waste Contaminated Wipes Reaction->Waste Cleanup

Figure 2: Safe handling workflow from storage to disposal.

Part 5: Emergency & Disposal Procedures

Emergency Response
  • Skin Contact :

    • Immediately wash with soap and copious water for 15 minutes.[1]

    • Do NOT use ethanol/methanol on skin (increases absorption).[1]

    • Seek medical attention if redness appears.[1]

  • Eye Contact : Flush with eyewash station for 15 minutes, holding eyelids open.[1] Consult an ophthalmologist.

  • Spill Cleanup :

    • Evacuate immediate area.[1]

    • Wear full PPE (Double gloves, goggles, N95).[1]

    • Solid : Cover with wet paper towels to prevent dust, then sweep into a bag.[1]

    • Liquid/Oil : Absorb with vermiculite or sand.[1]

    • Clean surface with 10% bleach solution followed by water.[1]

Disposal
  • Solid Waste : Dispose of contaminated gloves, wipes, and spatulas in "Hazardous Solid Waste" (Incineration).[1]

  • Liquid Waste : Collect in "Halogenated" or "Non-Halogenated" organic waste containers depending on the solvent used.[1] Do not pour down the drain.

  • Aquatic Hazard : Ensure no release to sink/drains due to high aquatic toxicity (H400).[1]

References

  • Sigma-Aldrich . (2025).[1] Safety Data Sheet: Aniline (CAS 62-53-3).[1] Retrieved from [1]

  • Thermo Fisher Scientific . (2025).[1] Safety Data Sheet: 4-(1-Methyl-1H-pyrazol-3-yl)aniline. Retrieved from [1]

  • PubChem . (2025).[1][2] Compound Summary: 3-(1H-pyrazol-1-yl)aniline.[1][2] National Library of Medicine.[1] Retrieved from [1][2]

  • Nataraja, G., et al. (2023).[1] Green Synthesis of 2-(1H-pyrazol-5-yl) Aniline as a Corrosion Inhibitor. Rasayan Journal of Chemistry. Retrieved from

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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2-(1-Methyl-1H-pyrazol-3-yl)aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.